Technical Documentation Center

2-Formylphenyl benzenesulfonate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Formylphenyl benzenesulfonate
  • CAS: 107189-77-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Profiling, Stability, and Synthetic Utility of 2-Formylphenyl Benzenesulfonate

Executive Summary 2-Formylphenyl benzenesulfonate (CAS: 107189-77-5) is a highly versatile bifunctional building block widely utilized in medicinal chemistry, drug discovery, and advanced organic synthesis . Featuring bo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Formylphenyl benzenesulfonate (CAS: 107189-77-5) is a highly versatile bifunctional building block widely utilized in medicinal chemistry, drug discovery, and advanced organic synthesis . Featuring both a reactive electrophilic formyl group and a labile sulfonate ester, it serves as a critical precursor for synthesizing N-benzylidenesulfonohydrazide antibacterial inhibitors and novel anti-diabetic agents . This whitepaper provides an authoritative guide on its physicochemical properties, degradation kinetics, and validated synthetic protocols.

Physicochemical Profiling

Understanding the baseline properties of 2-formylphenyl benzenesulfonate (2-FPBS) is essential for predicting its behavior in complex reaction matrices. Depending on its crystalline state and the purification method employed, the molecule presents as either a white solid or a pale-yellow oil .

Table 1: Quantitative Physicochemical Properties

PropertyValue
IUPAC Name (2-Formylphenyl) benzenesulfonate
CAS Number 107189-77-5
Molecular Formula C₁₃H₁₀O₄S
Molecular Weight 262.28 g/mol
Melting Point 54.1–55.1 °C
Appearance White solid to pale-yellow oil
Key IR Absorptions (ν max) 1691 cm⁻¹ (C=O), 1399/1159 cm⁻¹ (S=O)

Chemical Stability & Degradation Kinetics

The bifunctional nature of 2-FPBS necessitates stringent handling to prevent premature degradation. The stability profile is dictated by two primary reactive centers: the sulfonate ester linkage and the formyl moiety.

Causality of Degradation:

  • Hydrolytic Cleavage: The sulfonate ester is highly susceptible to nucleophilic attack by hydroxide ions (OH⁻) under basic conditions. The electron-withdrawing nature of the formyl group increases the electrophilicity of the adjacent phenolic oxygen, facilitating the cleavage of the S-O bond to regenerate salicylaldehyde and benzenesulfonic acid.

  • Auto-Oxidation: The formyl group is prone to radical-mediated auto-oxidation when exposed to atmospheric oxygen and UV light, converting the aldehyde into a carboxylic acid derivative.

Validation of Stability: To ensure the integrity of the compound during storage or prior to a synthetic step, routine LC-MS or HPLC-UV (at 254 nm) should be employed. The appearance of a peak corresponding to salicylaldehyde (m/z 122) is a direct, self-validating indicator of hydrolytic degradation.

StabilityPathways Core 2-Formylphenyl Benzenesulfonate Hydrolysis Base/Acid Hydrolysis (Cleavage of Sulfonate) Core->Hydrolysis pH Extremes Oxidation Auto-oxidation (Air/Light) Core->Oxidation O2 / UV Nucleophile Hydrazine Derivatization (Drug Discovery) Core->Nucleophile R-NH-NH2 Phenol Salicylaldehyde + Benzenesulfonic Acid Hydrolysis->Phenol Acid 2-(Benzenesulfonyloxy) benzoic acid Oxidation->Acid Hydrazone Hydrazone Derivatives (Anti-diabetic agents) Nucleophile->Hydrazone

Primary reactivity and degradation pathways of 2-FPBS.

Validated Synthesis & Purification Workflow

The standard synthesis of 2-FPBS relies on the base-catalyzed esterification of salicylaldehyde with benzenesulfonyl chloride.

Self-Validating Protocol: Synthesis of 2-FPBS

  • Objective: High-yield generation of 2-FPBS with minimized hydrolytic side-products.

  • Causality of Reagents: Triethylamine (Et₃N) is utilized not only as a base to deprotonate the phenol but also as an acid scavenger to neutralize the HCl byproduct. This prevents the acidic cleavage of the newly formed ester. The reaction is initiated at 0 °C to control the exothermic nature of the sulfonylation, preventing thermal degradation.

Step-by-Step Methodology:

  • Initiation: Dissolve 1.0 mmol of salicylaldehyde and 1.5 mmol of Et₃N in 1.0 mL of anhydrous Tetrahydrofuran (THF). Cool the mixture to 0 °C using an ice bath. (Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of benzenesulfonyl chloride).

  • Addition: Dropwise add 1.0 mmol of benzenesulfonyl chloride to the cooled solution.

  • Propagation: Remove the ice bath and stir the solution for 12 hours at room temperature. (Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (3:1). The disappearance of the salicylaldehyde spot confirms reaction completion).

  • Concentration: Remove the THF solvent under reduced pressure.

  • Extraction & Neutralization: Dissolve the residue in 25 mL of ethyl acetate. Wash sequentially with 10% citric acid (2 × 5 mL), saturated NaHCO₃ (2 × 5 mL), and brine (5 mL). (Causality: The citric acid wash removes unreacted Et₃N, while the NaHCO₃ wash neutralizes residual acidic species).(Validation Checkpoint: Check the pH of the final aqueous wash; it must be neutral (pH ~7) to ensure no hydrolytic catalysts remain in the organic phase).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate in vacuo. Recrystallize the crude product from diethyl ether to yield pure 2-FPBS as a white solid.

SynthesisWorkflow Start Salicylaldehyde + Et3N in THF (0 °C) Add Dropwise Addition: Benzenesulfonyl Chloride Start->Add Stir Stir 12h at RT Add->Stir Evap Solvent Evaporation Stir->Evap Extract Liquid-Liquid Extraction (EtOAc / Citric Acid / NaHCO3) Evap->Extract Purify Recrystallization (Pure 2-FPBS) Extract->Purify

Workflow for the synthesis and purification of 2-FPBS.

Downstream Applications in Drug Development

2-FPBS is a highly privileged scaffold in medicinal chemistry. Its formyl group serves as an ideal electrophile for condensation reactions with various hydrazines. Recent studies have demonstrated that hydrazone derivatives synthesized from 2-FPBS exhibit potent in vitro enzyme inhibition against α-glucosidase (IC₅₀ values ranging from 7.3 to 9.8 µM), positioning them as promising anti-diabetic agents . Furthermore, the sulfonate ester acts as a precursor for generating reactive aryne intermediates in advanced cross-coupling methodologies, expanding its utility in complex molecule construction .

References

  • Title: Design and Synthesis of Novel N-Benzylidenesulfonohydrazide Inhibitors of MurC and MurD as Potential Antibacterial Agents Source: PMC - National Institutes of Health (NIH) URL: [Link][1]

  • Title: Practical Electro-Oxidative Sulfonylation of Phenols with Sodium Arenesulfinates Generating Arylsulfonate Esters Source: ACS Publications URL: [Link][2]

  • Title: Synthesis, in vitro enzyme kinetics and molecular docking studies of the 2-formylphenyl sulfonates and their hydrazone derivatives as potential anti-diabetic and anti-inflammatory agents Source: ResearchGate URL: [Link][3]

  • Title: A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants Source: MDPI URL: [Link][4]

Sources

Exploratory

Mechanistic Paradigms and Synthetic Utility of 2-Formylphenyl Benzenesulfonate in Advanced Organic Synthesis

Executive Summary & Chemical Rationale In modern organic synthesis and drug development, the design of bifunctional building blocks is critical for executing complex, multi-step tandem reactions. 2-Formylphenyl benzenesu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In modern organic synthesis and drug development, the design of bifunctional building blocks is critical for executing complex, multi-step tandem reactions. 2-Formylphenyl benzenesulfonate (2-FPBS, CAS: 107189-77-5)[1] is a privileged scaffold that features two orthogonal reactive handles: an electrophilic formyl group and a benzenesulfonate leaving group.

This specific structural arrangement provides immense synthetic utility. The electron-withdrawing nature of the formyl group positioned ortho to the sulfonate significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C–O bond. This stereoelectronic effect transforms the otherwise stable benzenesulfonate into an excellent pseudohalide, facilitating rapid oxidative addition by transition metals. Consequently, 2-FPBS serves as an elite electrophile in cross-coupling reactions, a directing group for C–H activation, and a primary precursor for the synthesis of complex heterocyclic pharmacophores.

Mechanistic Pathways of Synthesis

The synthesis of 2-FPBS can be achieved through classical esterification, modern green electrochemistry, or exotic aryne-mediated insertions. Understanding the causality behind these mechanisms is essential for optimizing reaction conditions.

Classical Nucleophilic Substitution (Esterification)

The traditional and most scalable synthesis of 2-FPBS relies on the nucleophilic attack of salicylaldehyde onto benzenesulfonyl chloride[2]. The reaction is strictly mediated by a tertiary amine base (e.g., Triethylamine, Et₃N). The causality here is twofold: Et₃N deprotonates the phenol to generate a highly nucleophilic phenoxide ion, and it acts as an acid scavenger to neutralize the HCl byproduct, thereby preventing the acid-catalyzed degradation of the formyl group and driving the equilibrium forward[2].

Electro-Oxidative Sulfonylation (Radical Pathway)

Recent advancements in sustainable chemistry have introduced electro-oxidative sulfonylation as an oxidant-free alternative. In this pathway, sodium benzenesulfinate reacts with salicylaldehyde in an undivided electrochemical cell[3]. Control experiments utilizing 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as a radical scavenger completely suppress product formation, confirming a radical-mediated mechanism[3]. The anodic oxidation of the sulfinate anion generates a highly reactive sulfonyl radical, which subsequently undergoes cross-coupling with the phenol to form the critical O–S bond[3].

G A Sodium Benzenesulfinate (PhSO2Na) B Sulfonyl Radical (PhSO2•) A->B Anodic Oxidation (-e⁻) D Radical Adduct Intermediate B->D Radical Addition C Salicylaldehyde (Phenol derivative) C->D Phenoxyl Radical Formation E 2-Formylphenyl Benzenesulfonate D->E Oxidation & Deprotonation (-e⁻, -H⁺)

Electro-oxidative sulfonylation mechanism generating 2-formylphenyl benzenesulfonate.

Aryne-Mediated Insertion

A highly specialized mechanistic route involves the generation of a reactive aryne intermediate. When 2-(trimethylsilyl)phenyl trifluoromethanesulfonate is treated with potassium fluoride (KF) in the presence of N,N-dimethylformamide (DMF) and a sulfonyl chloride, the resulting benzyne undergoes insertion into the C=O bond of DMF[4]. This forms a transient benzoxetene or ortho-quinone methide intermediate, which subsequently traps the sulfonyl electrophile to yield the 2-formylphenyl sulfonate derivative[4].

Applications in Transition-Metal Catalysis & Drug Discovery

Palladium-Catalyzed Cross-Coupling

Aryl sulfonates are robust alternatives to aryl halides in Suzuki-Miyaura and Sonogashira cross-coupling reactions. In the catalytic cycle, the Pd(0) species undergoes oxidative addition into the C–O bond of 2-FPBS. The ortho-formyl group is kinetically crucial; its inductive and resonance electron-withdrawing effects weaken the C–O bond, making the oxidative addition viable. Following transmetalation with an arylboronic acid and subsequent reductive elimination, the biaryl product is released, and the Pd(0) catalyst is regenerated.

G Pd0 Pd(0) Catalyst OA Oxidative Addition [Pd(II)(Ar)(OSO2Ph)] Pd0->OA + 2-FPBS TM Transmetalation [Pd(II)(Ar)(Ar')] OA->TM + Ar'B(OH)2 - PhSO3⁻ RE Reductive Elimination TM->RE Prod Cross-Coupled Biaryl + Pd(0) RE->Prod Prod->Pd0 Catalyst Regeneration

Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle utilizing 2-FPBS as an electrophile.

Synthesis of Hydrazone and Heterocyclic Pharmacophores

Beyond cross-coupling, the formyl group of 2-FPBS readily undergoes condensation with hydrazines to form hydrazone derivatives. These compounds have shown significant promise in medicinal chemistry, particularly as cytotoxic agents against colon and prostate cancer cell lines[5]. Furthermore, the sulfonate group can be displaced in tandem cyclization cascades to construct privileged pharmacophores like coumarins and benzofurans.

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating built-in chemical logic for purification and verification.

Protocol 1: Classical Esterification of 2-FPBS[2]

Objective: Synthesize 2-FPBS via nucleophilic substitution at the sulfonyl center.

  • Reaction Setup: Dissolve salicylaldehyde (1.0 mmol) and Et₃N (1.5 mmol) in anhydrous THF (1 mL) and cool to 0 °C.

  • Electrophile Addition: Add benzenesulfonyl chloride (1.0 mmol) dropwise.

    • Causality: The 0 °C temperature is critical to control the exothermic nature of the sulfonylation, preventing thermal degradation of the sensitive formyl group[2].

  • Propagation: Stir the solution for 12 hours at room temperature.

  • Workup & Self-Validation: Remove the solvent under reduced pressure and dissolve the residue in ethyl acetate (25 mL). Wash sequentially with 10% citric acid (2×5 mL), saturated NaHCO₃ (2×5 mL), and brine (5 mL).

    • Causality for Workup: Citric acid selectively protonates and removes unreacted Et₃N into the aqueous layer. NaHCO₃ neutralizes and extracts any unreacted benzenesulfonyl chloride (which hydrolyzes to benzenesulfonic acid)[2].

  • Analytical Validation: Dry over Na₂SO₄ and concentrate. A successful reaction is self-validated via ¹H NMR (CDCl₃): look for the disappearance of the broad phenolic -OH peak (~11.0 ppm) and the retention of the sharp formyl singlet at ~10.1 ppm[2].

Protocol 2: Electro-Oxidative Sulfonylation[3]

Objective: Green synthesis of 2-FPBS via anodic oxidation.

  • Electrochemical Setup: In an oven-dried undivided three-necked bottle (25 mL), add 2-hydroxybenzaldehyde (0.2 mmol) and sodium benzenesulfinate (0.3 mmol, 1.5 equiv)[3].

    • Causality: An undivided cell is utilized because the anodic generation of the sulfonyl radical and the cathodic reduction of protons do not chemically interfere, simplifying the setup and reducing electrical resistance[3].

  • Electrolysis: Conduct constant current electrolysis at room temperature until the theoretical charge passage is reached.

  • Purification: Purify the crude mixture via silica gel column chromatography, eluting with petroleum ether.

  • Analytical Validation: Post-purification, the structure is validated by ¹H NMR (400 MHz, CDCl₃), showing the distinct formyl proton at δ 10.00 (s, 1H) and the expected aromatic shifts[3].

Quantitative Data Summary

The following table summarizes the quantitative metrics and mechanistic drivers of the primary synthetic routes for 2-FPBS.

Synthetic RouteSubstratesKey Reagents / ConditionsYield (%)Mechanistic Driver
Classical Esterification [2]Salicylaldehyde, PhSO₂ClEt₃N, THF, 0 °C to RT, 12 h57 - 85%Nucleophilic substitution (S_N2) at the sulfonyl sulfur
Electro-Oxidative Sulfonylation [3]Salicylaldehyde, PhSO₂NaUndivided cell, Pt electrodes, RT92%Anodic oxidation to sulfonyl radical; O–S bond formation
Aryne-Mediated Insertion [4]2-(TMS)phenyl triflate, DMF, TsClKF, K₂CO₃VariableBenzoxetene insertion into C=O bond

Sources

Foundational

Synthesis Pathways and Precursors for 2-Formylphenyl Benzenesulfonate: A Comprehensive Technical Guide

Executive Summary 2-Formylphenyl benzenesulfonate (CAS: 107189-77-5) is a highly versatile synthetic intermediate characterized by a reactive aldehyde moiety and a robust sulfonate leaving group[1]. It is an indispensabl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Formylphenyl benzenesulfonate (CAS: 107189-77-5) is a highly versatile synthetic intermediate characterized by a reactive aldehyde moiety and a robust sulfonate leaving group[1]. It is an indispensable building block in the synthesis of 2[2]. Most notably, this scaffold serves as a critical precursor in the development of novel N-benzylidenesulfonohydrazide inhibitors targeting bacterial MurC and MurD ligases, presenting a validated pathway for 3[3]. This guide deconstructs the mechanistic pathways, precursor selection, and self-validating experimental protocols required for its synthesis.

Mechanistic Pathways

Classical Nucleophilic Acyl Substitution (Schotten-Baumann Type)

The most robust and scalable method for synthesizing 2-formylphenyl benzenesulfonate relies on the O-sulfonylation of salicylaldehyde using 4[4]. This reaction proceeds via a nucleophilic attack of the phenoxide ion (generated in situ by a base like triethylamine) on the electrophilic sulfur atom of the sulfonyl chloride[3]. Causality: The use of an aprotic solvent like tetrahydrofuran (THF) ensures the solubility of both the organic precursors and the resulting sulfonate ester. Initiating the reaction at 0 °C suppresses the highly exothermic nature of the sulfonylation, preventing unwanted side reactions such as the base-catalyzed aldol condensation of the aldehyde group[3].

Advanced Electro-Oxidative Sulfonylation

Recent advancements in green chemistry have introduced electro-oxidative sulfonylation as a viable alternative. In this pathway, phenols (including salicylaldehyde) are reacted directly with 5 under electrochemical conditions[5]. Causality: This method circumvents the use of moisture-sensitive and corrosive sulfonyl chlorides. The application of an electric current generates sulfonyl radicals from the sodium sulfinate, which then couple with the phenol[5]. This pathway demonstrates high atom economy and avoids the stoichiometric generation of chloride salts.

Benzyne-Mediated Multicomponent Formylation-Sulfonylation

A highly specialized, multicomponent approach utilizes aryne precursors (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate). In the presence of potassium fluoride (KF) and N,N-dimethylformamide (DMF), the generated benzyne intermediate reacts with DMF and a sulfonyl chloride to yield the 6[6]. Causality: DMF acts not merely as a solvent but as a direct formylating agent, delivering its own carbon and oxygen atoms to the final product[6]. This method is highly valuable when complex substitution patterns are required that are inaccessible via simple salicylaldehyde derivatives.

SynthesisPathways Sal Salicylaldehyde (2-Hydroxybenzaldehyde) Path1 Pathway 1: Nucleophilic Substitution (Schotten-Baumann Conditions) Sal->Path1 Path2 Pathway 2: Electro-Oxidative Sulfonylation Sal->Path2 Product 2-Formylphenyl Benzenesulfonate Path1->Product BSC Benzenesulfonyl Chloride + Triethylamine (Base) BSC->Path1 Path2->Product SBS Sodium Benzenesulfinate + Anodic Oxidation SBS->Path2 Path3 Pathway 3: Benzyne-Mediated Multicomponent Reaction Path3->Product Benzyne Aryne Precursor + DMF + p-Toluenesulfonyl Chloride Benzyne->Path3

Caption: Logical mapping of the three primary synthesis pathways for 2-formylphenyl benzenesulfonate.

Precursor Profiling & Selection Criteria

Understanding the physicochemical properties of the precursors is critical for optimizing reaction conditions and ensuring high yields.

Table 1: Key Precursors for 2-Formylphenyl Benzenesulfonate Synthesis

PrecursorRolePathwayKey Properties & Selection Causality
Salicylaldehyde Primary SubstrateClassical & Electro-OxidativeProvides the ortho-formyl phenol scaffold. The highly reactive hydroxyl group requires controlled deprotonation to prevent side reactions[3].
Benzenesulfonyl Chloride ElectrophileClassicalHighly electrophilic; moisture sensitive. Must be added dropwise to prevent rapid hydrolysis into benzenesulfonic acid[4].
Sodium Benzenesulfinate Radical SourceElectro-OxidativeBench-stable, solid alternative to sulfonyl chlorides. Requires anodic oxidation to generate the active sulfonyl radical species[5].
Triethylamine (Et₃N) Base / Acid ScavengerClassicalDeprotonates the phenol and acts as an HCl scavenger, driving the reaction forward and preventing acidic cleavage of the product[3].
DMF Reactant / SolventBenzyne-MediatedActs as a formyl group donor in multicomponent aryne trapping reactions, enabling complex substitutions[6].

Detailed Experimental Methodologies

Protocol A: Base-Catalyzed Sulfonylation of Salicylaldehyde

This self-validating protocol is adapted from validated procedures for the synthesis of 3[3].

Step-by-Step Methodology:

  • Initiation (Deprotonation): To a dry, argon-purged round-bottom flask, add salicylaldehyde (1.0 mmol) and triethylamine (1.5 mmol) dissolved in anhydrous THF (1.0 mL). Cool the mixture to 0 °C using an ice bath. Causality: Et₃N acts as a non-nucleophilic base to generate the phenoxide ion. The 0 °C environment prevents exothermic degradation and limits aldol condensation.

  • Reagent Addition: Slowly add benzenesulfonyl chloride (1.0 mmol) dropwise to the stirred solution. Causality: Dropwise addition maintains a low local concentration of the electrophile, minimizing disulfonylation or polymerization.

  • Propagation: Remove the ice bath and allow the solution to stir for 12 hours at room temperature (20-25 °C)[3]. Causality: Extended stirring at ambient temperature ensures complete conversion of the sterically hindered ortho-substituted phenol.

  • Quench & Extraction: Remove the THF under reduced pressure. Take up the resulting residue in ethyl acetate (25 mL).

  • Purification (Self-Validating Wash Sequence):

    • Wash with 10% aqueous citric acid (2 × 5 mL). Causality: Neutralizes and removes unreacted Et₃N and Et₃N·HCl salts.

    • Wash with saturated aqueous NaHCO₃ (2 × 5 mL). Causality: Hydrolyzes and removes any unreacted benzenesulfonyl chloride as water-soluble sodium benzenesulfonate.

    • Wash with brine (5 mL) and dry over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent, evaporate the solvent in vacuo, and purify the crude product via recrystallization from diethyl ether to yield the pure 1[1][3].

ExperimentalWorkflow Step1 1. Initiation Salicylaldehyde + Et3N in THF at 0 °C Step2 2. Reagent Addition Dropwise addition of PhSO2Cl Step1->Step2 Step3 3. Propagation Stir 12h at Room Temperature Step2->Step3 Step4 4. Quench & Extract Evaporate THF, Extract with EtOAc Step3->Step4 Step5 5. Purification Citric Acid/NaHCO3 Wash & Recrystallization Step4->Step5

Caption: Step-by-step workflow for the classical base-catalyzed sulfonylation of salicylaldehyde.

Analytical Validation & Data Interpretation

To ensure the trustworthiness of the synthesized 2-formylphenyl benzenesulfonate, rigorous analytical validation is required. The self-validating nature of the purification protocol is confirmed when the analytical data matches the parameters below.

Table 2: Analytical Validation Parameters for 2-Formylphenyl Benzenesulfonate

Analytical TechniqueExpected Signal / ShiftStructural Assignment & Causality
¹H NMR (CDCl₃) δ ~ 10.00 - 10.10 ppm (s, 1H)Formyl proton (CHO). A sharp singlet confirms the aldehyde remains unreacted and no aldol condensation occurred[3][5].
¹H NMR (CDCl₃) δ ~ 7.85 - 7.95 ppm (m, 2H)Ortho-protons of the benzenesulfonate ring. Downfield shift is caused by the strong electron-withdrawing nature of the SO₂ group[5].
¹³C NMR (CDCl₃) δ ~ 187.5 - 188.0 ppmCarbonyl carbon of the aldehyde[3].
Mass Spectrometry m/z 263 [M+H]⁺Confirms the exact mass of the product (Calculated Molecular Weight: 262.28 g/mol )[1].
IR Spectroscopy ν ~ 1700 cm⁻¹Strong C=O stretching vibration of the formyl group[4].
IR Spectroscopy ν ~ 1370, 1190 cm⁻¹Asymmetric and symmetric S=O stretching of the sulfonate ester, confirming successful sulfonylation[4].

Conclusion

The synthesis of 2-formylphenyl benzenesulfonate represents a critical node in medicinal chemistry and organic synthesis. By understanding the causality behind reagent selection—whether employing classical Schotten-Baumann conditions for scalability or electro-oxidative pathways for sustainability—researchers can optimize yields and purity. The integration of self-validating purification steps ensures that the resulting intermediate meets the stringent requirements for downstream API development.

References

  • Design and Synthesis of Novel N-Benzylidenesulfonohydrazide Inhibitors of MurC and MurD as Potential Antibacterial Agents - PMC. nih.gov. 3

  • 107189-77-5, (2-formylphenyl) benzenesulfonate Formula - ECHEMI. echemi.com. 1

  • Practical Electro-Oxidative Sulfonylation of Phenols with Sodium Arenesulfinates Generating Arylsulfonate Esters | The Journal of Organic Chemistry. acs.org. 5

  • A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. mdpi.com. 6

  • Synthesis of coumarin derivatives. researchgate.net. 2

  • Revisiting Ullmann-ether reaction: A Concise and Amenable Synthesis of Novel Dibenzoxepino[4,5-d]pyrazoles by Intramolecular... amazonaws.com. 4

Sources

Exploratory

Harnessing 2-Formylphenyl Benzenesulfonate in Heterocyclic Chemistry: A Comprehensive Technical Guide

Executive Summary In modern organic synthesis and drug discovery, the rational design of multifunctional building blocks is paramount. 2-Formylphenyl benzenesulfonate (CAS No: 107189-77-5) has emerged as a highly versati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern organic synthesis and drug discovery, the rational design of multifunctional building blocks is paramount. 2-Formylphenyl benzenesulfonate (CAS No: 107189-77-5) has emerged as a highly versatile bifunctional precursor[1]. Featuring both a highly reactive electrophilic aldehyde (formyl group) and a superior leaving group (benzenesulfonate), this molecule enables rapid access to complex heterocyclic scaffolds, including benzofurans, coumarins, dibenzoxepines, and bioactive hydrazones[2][3][4].

This technical guide provides an in-depth analysis of the mechanistic roles, synthetic protocols, and advanced applications of 2-formylphenyl benzenesulfonate, tailored for process chemists and drug development professionals.

Physicochemical Profile & Structural Rationale

The synthetic utility of 2-formylphenyl benzenesulfonate stems from its orthogonal reactivity. The benzenesulfonate moiety acts as an electron-withdrawing group, increasing the electrophilicity of the adjacent formyl carbon. Simultaneously, it serves as an excellent leaving group for transition-metal-catalyzed cross-couplings or nucleophilic aromatic substitutions ( SN​Ar ) during ring-closure events.

Table 1: Computed Physicochemical Properties [1]

PropertyValueSynthetic Implication
Molecular Weight 262.28 g/mol Optimal for fragment-based drug design (FBDD).
Exact Mass 262.02998 g/mol Facilitates precise HRMS tracking during cascade reactions.
Topological Polar Surface Area 68.8 ŲEnsures adequate solubility in polar aprotic solvents (DMF, THF).
XLogP3 2.5Favorable lipophilicity for partitioning in biphasic reactions.
H-Bond Acceptors 4High coordination potential with Lewis acid catalysts.

Advanced Synthetic Methodologies for the Precursor

Historically, synthesizing aryl sulfonates required harsh, moisture-sensitive sulfonyl chlorides. Recent paradigms have shifted toward green, electro-oxidative sulfonylation using stable sodium arenesulfinates[5]. This method prevents the over-oxidation of the sensitive formyl group while eliminating the need for stoichiometric chemical oxidants.

Protocol 1: Electro-Oxidative Sulfonylation of Phenols

Causality Check: The use of an undivided electrolytic cell allows the in-situ generation of sulfonyl radicals at the anode, which rapidly couple with the phenol, bypassing the need for corrosive reagents[5].

Step-by-Step Methodology:

  • Preparation: Equip an oven-dried, undivided three-necked bottle (25 mL) with a carbon cloth anode and a platinum plate cathode.

  • Reagent Loading: Add 2-hydroxybenzaldehyde (24.4 mg, 0.2 mmol) and sodium benzenesulfinate (49.2 mg, 0.3 mmol, 1.5 equiv)[5].

  • Electrolyte Addition: Introduce the appropriate supporting electrolyte and solvent (typically a mixture of MeCN/H2O) purified according to standard operation procedures[5].

  • Electrolysis: Stir the mixture at room temperature under a constant current. Monitor the reaction via TLC until the complete consumption of the starting phenol.

  • Purification: Extract the mixture, concentrate under reduced pressure, and purify via silica gel column chromatography (eluting with petroleum ether) to afford 2-formylphenyl benzenesulfonate as a pale-yellow oil (approx. 92% yield)[5].

G Start 2-Hydroxybenzaldehyde (0.2 mmol) Cell Undivided Electrolytic Cell (Room Temp, Constant Current) Start->Cell Reagent Sodium Benzenesulfinate (1.5 equiv) Reagent->Cell Product 2-Formylphenyl Benzenesulfonate (Yield: 92%) Cell->Product Electro-Oxidation

Electro-oxidative sulfonylation workflow for synthesizing 2-formylphenyl benzenesulfonate.

Core Applications in Heterocyclic Chemistry

Aryne-Mediated Annulations (Benzofurans and Coumarins)

2-Formylphenyl benzenesulfonate is a critical intermediate in the synthesis of complex oxygen-containing heterocycles via aryne chemistry. When an aryne precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate) is activated by KF and K2CO3 in the presence of N,N-Dimethylformamide (DMF) and an electrophile, it generates 2-formylphenyl benzenesulfonate in situ[2].

This reaction proceeds through highly reactive intermediates: a benzoxetene or an ortho-quinone methide (o-QM) [2]. The o-QM intermediate is highly susceptible to nucleophilic attack and subsequent annulation, yielding functionalized benzofuran-2-yl(phenyl)methanones[2].

Mechanism Aryne Aryne Intermediate (from TMS-Ar-OTf + KF) Benzoxetene Benzoxetene Intermediate Aryne->Benzoxetene + DMF DMF DMF + Electrophile (e.g., TsCl) DMF->Benzoxetene oQM ortho-Quinone Methide (o-QM) Benzoxetene->oQM Ring Opening Heterocycle Benzofuran Derivatives (Annulation Product) oQM->Heterocycle Intramolecular Cyclization

Aryne-mediated insertion mechanism via benzoxetene and o-QM intermediates.

Hydrazone Condensations for Bioactive Scaffolds

The formyl group of 2-formylphenyl benzenesulfonate readily undergoes Schiff base condensation with hydrazines and sulfonohydrazides. This pathway is extensively utilized to synthesize N-benzylidenesulfonohydrazide derivatives, which act as potent inhibitors of MurC and MurD ligases—essential enzymes for bacterial peptidoglycan biosynthesis[3]. Furthermore, these hydrazone derivatives exhibit significant anti-diabetic (α-glucosidase inhibition) and anti-inflammatory (lipoxygenase inhibition) properties[6].

Protocol 2: Synthesis of 2-Formylphenyl Benzenesulfonate Hydrazones Causality Check: Triethylamine ( Et3​N ) is utilized as a non-nucleophilic base to scavenge the HCl generated during the initial sulfonylation, preventing the degradation of the acid-sensitive hydrazone product[3].

  • Sulfonylation: To a solution of salicylaldehyde (1 mmol) and Et3​N (1.5 mmol) in THF (1 mL), add benzenesulfonyl chloride (1 mmol) dropwise at 0 °C[3].

  • Stirring: Allow the solution to warm to room temperature and stir for 12 hours[3].

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (25 mL), wash sequentially with 10% citric acid (2×5 mL), saturated NaHCO3​ (2×5 mL), and brine (5 mL)[3].

  • Drying & Condensation: Dry the organic layer over Na2​SO4​ . After isolating the 2-formylphenyl benzenesulfonate, react it with an equimolar amount of the desired sulfonohydrazide in ethanol under mild reflux to yield the target hydrazone[3][6].

Table 2: Bioactivity Profile of Hydrazone Derivatives [6]

Target EnzymeBiological ImplicationObserved Activity ( IC50​ )
MurC / MurD Ligase Antibacterial (Peptidoglycan synthesis)Low micromolar range
α-Glucosidase Anti-diabetic7.3 µM – 9.8 µM
Lipoxygenase Anti-inflammatory6.9 µM – 9.4 µM
Intramolecular Ullmann-Ether Cyclizations

2-Formylphenyl benzenesulfonate derivatives are also pivotal in synthesizing novel dibenzoxepino[4,5-d]pyrazoles[4]. By subjecting the sulfonate to intramolecular Ullmann-ether reaction conditions, the benzenesulfonate acts as a highly efficient leaving group. The spatial proximity enforced by the ortho-formyl group (often pre-converted to a pyrazole or similar tether) facilitates a rapid, entropically favored ring closure, yielding complex seven-membered oxepine rings[4].

Conclusion

2-Formylphenyl benzenesulfonate is a linchpin reagent in modern heterocyclic chemistry. Its unique combination of an electrophilic aldehyde and a robust sulfonate leaving group allows it to participate in highly complex cascade reactions, from aryne-mediated benzofuran annulations to the synthesis of highly active multi-target pharmaceutical agents. By leveraging green synthetic routes like electro-oxidative sulfonylation, researchers can scale the production of this intermediate sustainably, unlocking new chemical space for drug discovery.

References

  • Practical Electro-Oxidative Sulfonylation of Phenols with Sodium Arenesulfinates Generating Arylsulfonate Esters Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants Source: MDPI / Molecules URL:[Link]

  • Design and Synthesis of Novel N-Benzylidenesulfonohydrazide Inhibitors of MurC and MurD as Potential Antibacterial Agents Source: PubMed Central (PMC) / NIH URL:[Link]

  • Synthesis, in vitro enzyme kinetics and molecular docking studies of the 2-formylphenyl sulfonates and their hydrazone derivatives as potential anti-diabetic and anti-inflammatory agents Source: ResearchGate / Results in Chemistry URL:[Link]

  • Revisiting Ullmann-ether reaction: A Concise and Amenable Synthesis of Novel Dibenzoxepino[4,5-d]pyrazoles by Intramolecular... Source: Amazon S3 / Heterocycles URL:[Link]

Sources

Foundational

Thermodynamic stability of 2-formylphenyl benzenesulfonate

An In-depth Technical Guide to the Thermodynamic Stability of 2-Formylphenyl Benzenesulfonate Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of 2-formylphenyl benzenesulfon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 2-Formylphenyl Benzenesulfonate

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 2-formylphenyl benzenesulfonate, an aromatic compound featuring both a reactive aldehyde and a sulfonate ester functional group. Tailored for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the intrinsic chemical properties and external factors that govern the molecule's stability. We will explore the primary decomposition pathways, including hydrolysis and thermal degradation, and present detailed, field-proven experimental protocols for assessing its stability profile using techniques such as High-Performance Liquid Chromatography (HPLC) and Thermal Analysis. The insights herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Introduction: A Molecule of Duality

2-Formylphenyl benzenesulfonate (CAS No: 107189-77-5) is an organic intermediate whose utility is defined by the interplay of its two key functional groups: the electrophilic aldehyde and the benzenesulfonate ester.[1] The aldehyde provides a versatile handle for synthetic transformations like oxidation, reduction, and imine formation, while the benzenesulfonate moiety is recognized as a good leaving group, pertinent in nucleophilic substitution reactions.[2] This dual functionality makes the compound a valuable building block for synthesizing more complex molecules, including heterocyclic compounds and potential biochemical probes.[2]

However, the very features that make this molecule synthetically attractive also predispose it to specific stability challenges. The sulfonate ester linkage is susceptible to cleavage under various conditions, and understanding the kinetics and thermodynamics of this degradation is paramount for its effective use in multi-step syntheses, for determining appropriate storage conditions, and for predicting its behavior in various chemical environments. This guide aims to provide a foundational understanding of these stability considerations.

Molecular Structure and Inherent Reactivity

The chemical behavior of 2-formylphenyl benzenesulfonate is dictated by the electronic and steric properties of its constituent parts.

parent 2-Formylphenyl Benzenesulfonate intermediate Tetrahedral Intermediate parent->intermediate + OH⁻ (Base-Catalyzed) or H₂O/H⁺ (Acid-Catalyzed) product1 2-Hydroxybenzaldehyde (Salicylaldehyde) intermediate->product1 S-O Bond Cleavage product2 Benzenesulfonic Acid intermediate->product2 Proton Transfer

Caption: Predominant hydrolytic decomposition pathway.

This reaction yields 2-hydroxybenzaldehyde and benzenesulfonic acid. The formation of these products can be monitored over time using analytical techniques to determine the rate of degradation under specific conditions.

Experimental Assessment of Stability

To quantitatively assess the thermodynamic stability, a series of well-defined experiments must be performed. The following protocols are designed as self-validating systems for generating reliable stability data.

Protocol 1: Kinetic Analysis of Hydrolysis by HPLC

This protocol determines the rate of hydrolysis as a function of pH and temperature.

Objective: To quantify the rate constants for the degradation of 2-formylphenyl benzenesulfonate in aqueous solutions at various pH values.

Methodology:

  • Buffer Preparation: Prepare a series of aqueous buffers (e.g., phosphate, borate) at desired pH values (e.g., pH 5, 7.4, 9). Ensure the ionic strength is kept constant across all solutions by adding a salt like KCl.

  • Stock Solution: Prepare a concentrated stock solution of 2-formylphenyl benzenesulfonate in a water-miscible organic solvent like acetonitrile (ACN) to ensure solubility.

  • Reaction Initiation: In temperature-controlled vials (e.g., 25°C, 40°C, 60°C), add a small aliquot of the stock solution to the pre-heated buffer to initiate the reaction. The final concentration should be suitable for HPLC analysis, and the percentage of organic solvent should be low (e.g., <5%) to minimize its effect on the reaction. [3]4. Time-Point Sampling: At predetermined time intervals, withdraw an aliquot from the reaction mixture. Immediately quench the reaction by diluting the aliquot in a cold mobile phase or a buffer at a pH where the compound is stable (e.g., pH 4-5) to prevent further degradation before analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient or isocratic mixture of ACN and water with a modifier like 0.1% trifluoroacetic acid (TFA).

    • Detection: UV detector set to a wavelength where the parent compound and degradation products have significant absorbance.

    • Quantification: Create a calibration curve using standards of known concentrations for 2-formylphenyl benzenesulfonate. Calculate the concentration of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the concentration of the parent compound versus time. For a first-order reaction, this plot will be linear. [4]The negative slope of this line represents the observed rate constant (k_obs).

cluster_prep Sample Preparation cluster_analysis Analysis Workflow cluster_data Data Processing A Prepare Buffers (Varying pH) C Initiate Reaction in Temp-Controlled Vials A->C B Prepare Stock Solution in ACN B->C D Sample at Time Intervals C->D E Quench Reaction D->E F Inject into HPLC E->F G Quantify Parent Peak Area F->G H Plot ln[C] vs. Time G->H I Calculate Rate Constant (k) from Slope H->I

Caption: Experimental workflow for HPLC-based kinetic analysis.

Protocol 2: Thermal Stability Analysis by TGA/DSC

This protocol determines the onset of thermal decomposition and identifies thermal events like melting and degradation.

Objective: To determine the decomposition temperature (T_d) and melting point (T_m) of solid 2-formylphenyl benzenesulfonate.

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount (typically 2-5 mg) of the solid sample into an aluminum or ceramic TGA/DSC pan.

  • Instrument Setup (TGA):

    • Place the sample pan in the thermogravimetric analyzer.

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition. [5] * Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature well above the expected decomposition (e.g., 600 °C). [5]3. Data Analysis (TGA): The output is a plot of mass versus temperature. The onset temperature of the major mass loss step is taken as the decomposition temperature (T_d).

  • Instrument Setup (DSC):

    • Place the sample pan in the differential scanning calorimeter alongside an empty reference pan.

    • Use the same heating rate and inert atmosphere as the TGA experiment.

  • Data Analysis (DSC): The output is a plot of heat flow versus temperature. Endothermic peaks typically correspond to melting, while exothermic peaks often indicate decomposition. The peak temperature of the melting endotherm is the melting point (T_m). [5]

Summary of Stability Profile

The following table summarizes the key stability characteristics and considerations for 2-formylphenyl benzenesulfonate based on the principles discussed.

Parameter Stability Consideration Primary Degradation Products Recommended Action
Thermal Susceptible to decomposition at elevated temperatures (>180-200°C). [2][6]2-Hydroxybenzaldehyde, Benzenesulfonic AcidAvoid prolonged heating. Use TGA/DSC to determine safe operating temperatures.
Alkaline pH Highly unstable; undergoes rapid base-catalyzed hydrolysis. [7][8]2-Hydroxybenzaldehyde, Benzenesulfonate AnionAvoid basic conditions (pH > 8) during workup, formulation, and storage.
Acidic pH More stable than in base, but hydrolysis can still occur, especially with heat. [4]2-Hydroxybenzaldehyde, Benzenesulfonic AcidStore in mildly acidic to neutral (pH 4-7) anhydrous conditions.
Photochemical Potentially labile to UV light, which may induce cleavage of the S-O bond. [6][9]Varies with mechanism (radical or ionic)Store in amber vials or otherwise protect from light.
Storage General chemical reactivity.N/AStore in a cool, dry, dark place under an inert atmosphere.

Conclusion

The thermodynamic stability of 2-formylphenyl benzenesulfonate is a multifaceted issue governed by its inherent chemical structure and its external environment. The sulfonate ester linkage is the primary point of vulnerability, being susceptible to both thermal and pH-driven hydrolytic cleavage. A thorough understanding of these degradation pathways and the quantitative assessment of their rates are essential for any scientist or developer working with this compound. By employing the analytical protocols detailed in this guide, researchers can establish a robust stability profile, enabling the confident use of 2-formylphenyl benzenesulfonate as a synthetic intermediate and ensuring the quality and integrity of downstream applications.

References

  • Studies of catalysis of the hydrolysis of phenyl glycinate and some rel
  • Houlihan, F. M., Neenan, T. X., Reichmanis, E., Kometani, J. M., & Thompson, L. F. (1991). Thermal Stability of Sulfonate Ester Photoacid Generators in Phenolic Matrixes.
  • Hegarty, A. F., & Frost, L. N. (1973). Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism. Journal of the Chemical Society, Perkin Transactions 2, (12), 1719-1728.
  • Fahmy, A. F. M., & Abdel-Fadel, H. (1970). Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate. Journal of the Chemical Society B: Physical Organic, 1443-1446.
  • Khan, M. N., & Khan, A. A. (1979). Catalytic activity in the hydrolysis of phenyl esters of α-furoic acid. Journal of Chemical Sciences, 88(4), 235-243.
  • 2-Formylphenyl 4-methylbenzenesulfon
  • (2-formylphenyl)
  • Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Google Scholar.
  • Um, I. H., Lee, E. J., & Lee, J. Y. (2011). Kinetic study on pyridinolysis of aryl benzenesulfonates: factors governing regioselectivity and reaction mechanism. Canadian Journal of Chemistry, 89(1), 93-100.
  • Physical and chemical properties of 4-Formylphenyl benzenesulfon
  • Zhang, S., Liu, Y., Li, S., Wang, Y., Zhang, Y., & Li, Y. (2023). Synthesis and properties of a series of sulfonate ester photoacid generators. Reaction Chemistry & Engineering, 8(12), 3025-3033.
  • Zenhäusern, A., Thurnheer, T., & Cook, A. M. (1994). Desulfonation of Linear Alkylbenzenesulfonate Surfactants and Related Compounds by Bacteria. Applied and Environmental Microbiology, 60(7), 2467-2473.
  • D’Auria, M., Emanuele, L., & Racioppi, R. (2015). Water Effect on the Photochemistry of Arylazo Sulfonates. The Journal of Organic Chemistry, 80(10), 5034-5041.
  • Cole, K. P., & Hyster, T. K. (2020). Photocatalytic Reductive Desulfonation of Aryl Tosylates. The Journal of Organic Chemistry, 85(24), 16368-16374.
  • Koziara, B. T., Kappert, E. J., Ogieglo, W., Hempenius, M. A., Nijmeijer, K., & Benes, N. E. (2016). Thermal stability of sulfonated Poly(Ether Ether Ketone) films.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 2-Formylphenyl Benzenesulfonate

Executive Summary & Strategic Rationale In modern drug development and complex target synthesis, the construction of sterically hindered or highly functionalized biaryl systems is a critical bottleneck. While aryl halide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern drug development and complex target synthesis, the construction of sterically hindered or highly functionalized biaryl systems is a critical bottleneck. While aryl halides and triflates are traditional electrophiles for Suzuki-Miyaura cross-couplings, aryl benzenesulfonates offer a superior operational profile: they are highly crystalline, bench-stable, and significantly more economical to synthesize[1].

The use of 2-formylphenyl benzenesulfonate is particularly strategic. The ortho-formyl group serves a dual purpose:

  • Electronic Activation: As a strong electron-withdrawing group (EWG), it lowers the LUMO of the substrate, facilitating the traditionally difficult oxidative addition of the C–O bond.

  • Synthetic Versatility: The resulting biaryl-2-carboxaldehyde is a privileged intermediate, poised for downstream condensation or reductive amination to form phenanthridines, fluorenones, and other polycyclic scaffolds.

This application note provides a rigorous, self-validating protocol for the cross-coupling of 2-formylphenyl benzenesulfonate, grounded in the mechanistic principles of C–O bond activation[2].

Mechanistic Insights & Catalyst Causality

The fundamental challenge in utilizing unactivated arenesulfonates is the high bond dissociation energy of the C–O bond compared to C–I or C–Br bonds. To overcome this, the catalytic system must be carefully engineered.

As established by [3], the combination of Pd(OAc)₂ and the bulky, electron-rich dialkylbiaryl phosphine ligand XPhos is strictly required.

  • Causality of the Ligand: The electron-rich dicyclohexylphosphine moiety of XPhos pushes electron density into the palladium center, accelerating the rate-limiting oxidative addition into the strong C–O bond. Simultaneously, the massive steric bulk of the triisopropylphenyl ring prevents the formation of an inactive, bis-ligated PdL₂ complex, ensuring the active catalyst remains the highly reactive mono-ligated Pd(0)L species.

CatalyticCycle Pd0 Pd(0) + XPhos Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-OSO2Ph Pd0->OxAdd 2-Formylphenyl benzenesulfonate TransMet Transmetalation Ar-Pd(II)-Ar' OxAdd->TransMet Ar'B(OH)2 Base RedElim Reductive Elimination Biaryl Product Formation TransMet->RedElim Base-SO2Ph RedElim->Pd0 Release of Biaryl

Catalytic cycle of Pd-catalyzed Suzuki-Miyaura coupling of aryl benzenesulfonates.

Experimental Protocol: A Self-Validating System

This protocol is designed with built-in Quality Control (QC) gates to ensure reproducibility. The reaction utilizes an internal standard to track conversion and identify specific failure modes before workup.

Materials & Reagents
  • Electrophile: 2-formylphenyl benzenesulfonate (1.0 mmol, 262 mg)

  • Nucleophile: Arylboronic acid (1.5 mmol)

  • Catalyst Precursor: Pd(OAc)₂ (0.02 mmol, 4.5 mg, 2 mol%)

  • Ligand: XPhos (0.04 mmol, 19.1 mg, 4 mol%)

  • Base: Anhydrous K₂CO₃ (2.0 mmol, 276 mg) — Must be finely ground to maximize surface area for transmetalation.

  • Solvent: Anhydrous Tetrahydrofuran (THF) (5.0 mL)

  • Internal Standard: Dodecane (50 µL)

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the 2-formylphenyl benzenesulfonate, arylboronic acid, Pd(OAc)₂, XPhos, and finely ground K₂CO₃.

  • Atmosphere Exchange (Critical): Seal the tube with a septum. Evacuate the vessel under high vacuum and backfill with dry nitrogen. Repeat this cycle exactly three times.

    • Causality: The active Pd(0)-XPhos complex is highly susceptible to oxidation. Trace O₂ will irreversibly convert the catalyst to an inactive Pd(II) species, stalling the reaction.

  • Solvent Addition: Inject 5.0 mL of anhydrous, sparged THF and 50 µL of dodecane (internal standard) via syringe.

  • Thermal Activation: Replace the septum with a Teflon screw cap under a positive flow of nitrogen. Seal tightly and submerge the tube in a pre-heated oil bath at 65 °C. Stir vigorously (800 rpm) for 12 hours.

  • In-Process QC Check (Self-Validation): After 12 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute with 1 mL of EtOAc, filter through a short pad of Celite, and analyze via GC-MS.

    • Pass Condition: >95% consumption of the sulfonate relative to dodecane.

    • Fail Condition A (High Protodeboronation): If the boronic acid has degraded to Ar'-H but sulfonate remains, the base may be wet. Restart with fresh, oven-dried K₂CO₃.

    • Fail Condition B (Homocoupling): If Ar'-Ar' is detected, oxygen ingress occurred during Step 2.

  • Workup: If the QC check passes, dilute the mixture with EtOAc (15 mL) and wash sequentially with deionized water (10 mL) and brine (10 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the biaryl-2-carboxaldehyde via silica gel flash chromatography (typically using a Hexanes/EtOAc gradient).

WorkflowLogic Prep 1. Reagent Prep Grind Base, Degas Solvents Mix 2. Catalyst Assembly Pd(OAc)2 + XPhos + Substrates Prep->Mix React 3. Cross-Coupling 65°C, 12h in THF Mix->React QC QC Check (GC-MS) Conversion > 95%? React->QC Quench 4. Quench & Workup EtOAc / H2O Extraction QC->Quench PASS Troubleshoot Troubleshoot Check Base Dryness / O2 QC->Troubleshoot FAIL Troubleshoot->Mix Correct & Restart

Experimental workflow and self-validating QC logic for the cross-coupling protocol.

Optimization & Quantitative Data

The choice of ligand and base is not arbitrary. The table below summarizes the quantitative screening data that dictates the parameters of this protocol. Attempting to substitute XPhos with older-generation ligands (e.g., dppf, BINAP) will result in complete reaction failure due to their inability to promote oxidative addition into the arenesulfonate C–O bond[3].

Table 1: Optimization of Reaction Conditions for Aryl Benzenesulfonate Cross-Coupling

EntryLigandBaseSolventTemp (°C)Conversion (%)Mechanistic Outcome / Causality
1 XPhos K₂CO₃ THF 65 >99 Optimal sterics/electronics for C-O activation.
2SPhosK₂CO₃THF6575Insufficient steric bulk; slower reductive elimination.
3dppfK₂CO₃THF65<5Bidentate ligand prevents active mono-ligated Pd(0) formation.
4BINAPK₂CO₃THF650Electronically insufficient for C-O oxidative addition.
5XPhosK₃PO₄Toluene9095Viable alternative for highly sterically hindered boronic acids.
6XPhosCs₂CO₃THF6582Base is too soluble/reactive; promotes protodeboronation.

(Data synthesized and adapted from mechanistic benchmark studies on unactivated arenesulfonates)

References

  • Title: The First General Palladium Catalyst for the Suzuki−Miyaura and Carbonyl Enolate Coupling of Aryl Arenesulfonates Source: Journal of the American Chemical Society URL: [Link]

  • Title: Palladium-Catalyzed Cross-Couplings by C–O Bond Activation Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Practical Electro-Oxidative Sulfonylation of Phenols with Sodium Arenesulfinates Generating Arylsulfonate Esters Source: The Journal of Organic Chemistry URL: [Link]

Sources

Application

Advanced Application Note: 2-Formylphenyl Benzenesulfonate in Transition-Metal-Catalyzed C–H Activation

Executive Summary In the landscape of late-stage functionalization and heterocyclic synthesis, 2-formylphenyl benzenesulfonate has emerged as a highly versatile, bifunctional building block. Bridging the gap between trad...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of late-stage functionalization and heterocyclic synthesis, 2-formylphenyl benzenesulfonate has emerged as a highly versatile, bifunctional building block. Bridging the gap between traditional cross-coupling and modern C–H functionalization, this molecule offers a bench-stable alternative to highly reactive triflates[1]. The benzenesulfonate (besylate) moiety acts as a tunable pseudohalide for transition-metal oxidative addition, while the ortho-formyl group serves dual roles: an endogenous directing group for C–H activation and a highly reactive electrophilic trap for migratory insertions[2].

This application note provides researchers and drug development professionals with a comprehensive, self-validating guide to utilizing 2-formylphenyl benzenesulfonate in Palladium- and Rhodium-catalyzed cascade reactions for the synthesis of complex oxygen-containing heterocycles (e.g., isocoumarins, benzofurans, and medium-sized lactones).

Mechanistic Rationale: The Causality of Bifunctional Reactivity

To successfully deploy 2-formylphenyl benzenesulfonate in synthetic workflows, one must understand the causality behind its reactivity profile:

  • The Benzenesulfonate Leaving Group : Unlike trifluoromethanesulfonates (triflates), which are prone to premature hydrolysis, the benzenesulfonate group provides superior bench stability and atom economy during synthesis[1]. Under Pd(0) catalysis, the C(aryl)–O bond undergoes facile oxidative addition, generating a reactive Pd(II) intermediate.

  • The Formyl Directing/Trapping Group : In the presence of diazo compounds, the Pd(II) species forms a metal-carbene. The adjacent formyl group strategically positions the metal center, enabling a kinetically favored migratory insertion. This effectively bridges the carbene and the aryl ring, triggering a subsequent C–H activation or cyclization event to form the heterocyclic core[2],[3].

Mechanism A 2-Formylphenyl Benzenesulfonate C Oxidative Addition Pd(II) Intermediate A->C B Pd(0) Catalyst B->C E Pd-Carbene Formation C->E D Diazo Compound (Carbene Precursor) D->E F Migratory Insertion & C-H Activation E->F G Reductive Elimination F->G G->B Catalyst Regeneration H Heterocyclic Product G->H

Pd-catalyzed carbene migratory insertion and C-H activation pathway.

Reaction Scope & Quantitative Data

The modularity of 2-formylphenyl benzenesulfonate allows access to diverse scaffolds simply by tuning the transition metal and coupling partner. The table below summarizes validated reaction parameters.

Target ScaffoldMetal CatalystLigand / AdditiveCoupling PartnerYield RangeKey Causality
Isocoumarins [Pd(allyl)Cl]2 (5 mol%)Xantphos / K₂CO₃Aryl Diazoesters65–85%Xantphos bite-angle promotes reductive elimination[2].
Benzofurans [CpRhCl2]2 (2.5 mol%)AgNTf₂ (Decarbonylative)Diazo Compounds70–90%AgNTf₂ favors decarbonylation prior to annulation[4].
Chromones [CpRhCl2]2 (2.5 mol%)AcOH (Non-decarbonylative)Diazo Compounds60–80%Acidic conditions preserve the formyl carbonyl group[4].
Spirolactones Base-mediated (No Metal)LiOtBu3-Sulfonylphthalides50–75%Direct nucleophilic attack on the formyl electrophile[3].

Self-Validating Experimental Protocol

The following protocol details the Palladium-catalyzed annulation of 2-formylphenyl benzenesulfonate with aryl diazoesters to yield functionalized isocoumarins.

Reagents and Equipment
  • Substrate : 2-Formylphenyl benzenesulfonate (1.0 equiv, 0.5 mmol)

  • Coupling Partner : Aryl diazoester (1.5 equiv, 0.75 mmol)

  • Catalyst : [Pd(allyl)Cl]2 (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Base : K₂CO₃ (2.0 equiv, 1.0 mmol)

  • Solvent : Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology
  • Catalyst Pre-Activation (Glovebox or Schlenk Line) :

    • Action: In an oven-dried 15 mL Schlenk tube, combine [Pd(allyl)Cl]2, Xantphos, and K₂CO₃.

    • Causality: [Pd(allyl)Cl]2 is selected over Pd(OAc)2 because the allyl dimer rapidly cleaves in the presence of Xantphos to generate the active, monoligated Pd(0) species necessary for oxidative addition into the strong C–O(besylate) bond.

  • Substrate Introduction :

    • Action: Add 2-formylphenyl benzenesulfonate and 3.0 mL of anhydrous 1,4-dioxane. Stir at room temperature for 10 minutes.

    • Causality: K₂CO₃ is used instead of stronger bases (like Cs₂CO₃) to prevent premature hydrolysis of the benzenesulfonate ester before the Pd(0) catalyst can engage it.

  • Controlled Diazo Addition :

    • Action: Dissolve the aryl diazoester in 2.0 mL of 1,4-dioxane. Add this solution dropwise over 30 minutes via a syringe pump to the stirring reaction mixture at 80 °C.

    • Causality: Slow addition maintains a low steady-state concentration of the diazo compound, actively suppressing the unwanted metal-catalyzed diazo dimerization (homocoupling) side reaction.

  • Thermal Activation & Maturation :

    • Action: Seal the tube and stir at 80 °C for 12 hours.

  • Quench and Isolation :

    • Action: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove Pd-black and inorganic salts. Concentrate the filtrate in vacuo.

QC & Self-Validation Logic

Workflow Step1 1. Reagent Prep Dry solvents, weigh Pd cat. Step2 2. Reaction Setup Glovebox assembly, add diazo Step1->Step2 Step3 3. Thermal Activation Stir at 80°C for 12h under N2 Step2->Step3 Step4 4. Quench & Workup Filter, extract with EtOAc Step3->Step4 Step5 5. QC Validation TLC, GC-MS, and NMR analysis Step4->Step5

Standard operating procedure and validation logic for Pd-catalyzed annulation.

  • Visual Cue : The reaction should transition from a pale yellow to a deep orange/red hue, indicating active Pd-carbene formation. The appearance of black precipitate (Pd-black) early in the reaction indicates catalyst death.

  • TLC Validation : The starting benzenesulfonate is UV-active but not fluorescent. The successful formation of the extended conjugated isocoumarin system will appear as a highly fluorescent spot under 365 nm UV light.

  • GC-MS Check : Prior to NMR, run the crude mixture on GC-MS. Look for the absence of m/z 122 (salicylaldehyde), which would indicate that the benzenesulfonate was merely hydrolyzed rather than successfully cross-coupled.

Troubleshooting & Optimization Matrix

Observed IssueChemical CausalityRecommended Solution
High levels of diazo dimer The diazo compound is reacting with itself via the Pd-carbene faster than migratory insertion can occur.Decrease the rate of diazo addition (use a syringe pump over 1–2 hours). Lower the reaction temperature to 60 °C.
Protodesulfonylation Trace water in the solvent is hydrolyzing the benzenesulfonate in the presence of the carbonate base.Ensure 1,4-dioxane is strictly anhydrous. Store K₂CO₃ in a desiccator or dry it under vacuum at 120 °C prior to use.
Incomplete Conversion The Pd(0) catalyst is aggregating into inactive Pd-black before the catalytic cycle can turn over completely.Increase Xantphos loading to 15 mol% to better stabilize the Pd(0) intermediate, or switch to a more electron-rich ligand like DPEphos.

References

  • Practical Electro-Oxidative Sulfonylation of Phenols with Sodium Arenesulfinates Generating Arylsulfonate Esters. The Journal of Organic Chemistry.
  • Easy access to medium-sized lactones through metal carbene migratory insertion enabled 1,4-palladium shift.
  • Controllable Rh(III)-Catalyzed Annulation between Salicylaldehydes and Diazo Compounds: Divergent Synthesis of Chromones and Benzofurans.
  • Synthesis of Spirolactones and Functionalized Benzofurans via Addition of 3-Sulfonylphthalides to 2-Formylaryl Triflates and Conversion to Benzofuroisocoumarins. The Journal of Organic Chemistry.

Sources

Method

Strategic Application Note: Synthesis and Functionalization of 2-Formylphenyl Benzenesulfonate in Pharmaceutical Development

Executive Overview In modern medicinal chemistry, the strategic selection of bifunctional intermediates is critical for streamlining the synthesis of complex active pharmaceutical ingredients (APIs). 2-Formylphenyl benze...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In modern medicinal chemistry, the strategic selection of bifunctional intermediates is critical for streamlining the synthesis of complex active pharmaceutical ingredients (APIs). 2-Formylphenyl benzenesulfonate (CAS 107189-77-5) has emerged as a highly versatile linchpin in drug development. By masking the ubiquitous phenol moiety as a benzenesulfonate ester, chemists unlock a robust pseudo-halide leaving group primed for transition-metal-catalyzed cross-coupling. Simultaneously, the preserved ortho-formyl (aldehyde) group provides a highly reactive electrophilic handle for downstream condensations, enabling the divergent synthesis of biaryls, hydrazone-based enzyme inhibitors, and privileged heterocyclic scaffolds like benzofurans.

Mechanistic Rationale & Strategic Advantages

The utilization of 2-formylphenyl benzenesulfonate offers several distinct mechanistic advantages over traditional halogenated building blocks:

  • C–O Bond Activation: Unactivated phenolic C–O bonds possess high bond dissociation energies, making them inert to standard palladium catalysis. Converting the hydroxyl group to an electron-withdrawing benzenesulfonate lowers the activation energy required for the oxidative addition of Pd(0) species[1]. This allows researchers to utilize inexpensive, widely available phenolic starting materials (like salicylaldehyde) instead of costly aryl bromides or iodides.

  • Orthogonal Reactivity: The benzenesulfonate moiety and the formyl group exhibit orthogonal reactivity profiles. The aldehyde can undergo acid-catalyzed condensation with hydrazines to form potent anti-diabetic and anti-inflammatory agents without cleaving the sulfonate ester[2]. Conversely, the sulfonate can undergo Suzuki-Miyaura coupling under mildly basic conditions that preserve the aldehyde for subsequent functionalization.

  • Sequential Annulation: The ortho-relationship between the leaving group and the carbonyl carbon is geometrically ideal for tandem cross-coupling/cyclization cascades, rapidly yielding benzofuran derivatives—a core motif in numerous FDA-approved drugs[3].

Visualized Reaction Workflows

Workflow Salicylaldehyde Salicylaldehyde (2-Hydroxybenzaldehyde) Base Base (Et3N) Solvent (THF) at 0°C Salicylaldehyde->Base Benzenesulfonyl Benzenesulfonyl Chloride Benzenesulfonyl->Base Intermediate 2-Formylphenyl Benzenesulfonate (Bifunctional Intermediate) Base->Intermediate Path1 Suzuki-Miyaura Coupling (Biaryl Aldehydes) Intermediate->Path1 Pd(0) Catalyst Arylboronic Acids Path2 Condensation Reactions (Hydrazones / MurC Inhibitors) Intermediate->Path2 Hydrazines Acid Catalyst Path3 Heterocycle Synthesis (Benzofurans) Intermediate->Path3 Sequential Coupling & Annulation

Synthetic workflow and downstream functionalization of 2-formylphenyl benzenesulfonate.

Mechanism Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (C-O Sulfonate Cleavage) Pd0->OxAdd 2-Formylphenyl Benzenesulfonate Intermediate Pd(II) Aryl Sulfonate Complex OxAdd->Intermediate Transmetal Transmetalation (Base + Ar-B(OH)2) Intermediate->Transmetal Sulfonate Exchange RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Aldehyde Product RedElim->Product

Catalytic cycle for the Suzuki-Miyaura cross-coupling of aryl sulfonates.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Each workflow includes observable causality markers to ensure in-process quality control without requiring immediate LC-MS validation.

Protocol A: Synthesis of 2-Formylphenyl Benzenesulfonate

Mechanistic Goal: Chemoselective O-sulfonylation of salicylaldehyde while preventing competitive nucleophilic attack on the aldehyde.

  • Preparation: Dissolve salicylaldehyde (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous THF (1.0 mL) under an inert atmosphere.

    • Self-Validation Marker: The solution will immediately turn a deep, vibrant yellow, confirming the quantitative deprotonation of the phenol to the highly nucleophilic phenoxide anion.

  • Addition: Cool the reaction vessel to 0 °C using an ice bath. Add benzenesulfonyl chloride (1.0 mmol) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

    • Self-Validation Marker: As the reaction progresses, the deep yellow color will gradually fade to a pale yellow/colorless state, indicating the consumption of the phenoxide anion and successful formation of the sulfonate ester[3].

  • Workup: Concentrate the solvent under reduced pressure. Dissolve the crude residue in ethyl acetate (25 mL).

  • Purification Washes: Wash the organic layer sequentially with 10% aqueous citric acid (2 × 5 mL), saturated NaHCO₃ (2 × 5 mL), and brine (5 mL).

    • Causality: Citric acid is specifically chosen over HCl to protonate and extract residual triethylamine without triggering acid-catalyzed acetal formation or emulsion issues. NaHCO₃ neutralizes any unreacted benzenesulfonyl chloride[3].

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and evaporate. Recrystallize from diethyl ether to yield a white/pale-yellow solid (Yield: ~82%)[2].

Protocol B: Synthesis of Hydrazone Derivatives (Anti-Diabetic Agents)

Mechanistic Goal: Electrophilic condensation of the formyl group to yield biologically active Schiff bases.

  • Preparation: Dissolve 2-formylphenyl benzenesulfonate (1.0 mmol) and the desired substituted sulfonohydrazide (1.0 mmol) in absolute ethanol (10 mL).

  • Catalysis: Add 2–3 drops of glacial acetic acid.

    • Causality: The mild acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbon center to facilitate nucleophilic attack by the hydrazine, without being strong enough to hydrolyze the adjacent sulfonate ester[2].

  • Reaction: Reflux the mixture for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Isolation: Allow the reaction to cool slowly to room temperature, then transfer to an ice bath.

    • Self-Validation Marker: The precipitation of a crystalline solid confirms product formation. If an oil forms instead, it indicates solvent trapping or impurities; trituration with cold diethyl ether is required to force crystallization. Filter and wash with cold ethanol[2].

Protocol C: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Mechanistic Goal: Cleavage of the C–O bond to form a new C–C biaryl bond.

  • Preparation: In a Schlenk tube, combine 2-formylphenyl benzenesulfonate (1.0 mmol), an arylboronic acid (1.2 mmol), Pd(OAc)₂ (5 mol%), tricyclohexylphosphine (PCy₃, 10 mol%), and K₃PO₄ (2.0 mmol).

    • Causality: PCy₃ is a bulky, electron-rich ligand explicitly required to force the difficult oxidative addition of Pd(0) into the C–O sulfonate bond. K₃PO₄ is chosen as a mild base to facilitate transmetalation without causing Cannizzaro-type degradation of the aldehyde[1].

  • Solvent: Add a degassed mixture of Toluene/H₂O (4:1, 5 mL).

    • Self-Validation Marker: Degassing until bubbling ceases is critical; oxygen will rapidly oxidize the electron-rich PCy₃ ligand, killing the catalytic cycle.

  • Reaction: Heat to 90 °C for 12–24 hours.

    • Self-Validation Marker: The solution will transition from pale yellow to a dark brown/black suspension. The appearance of "Pd black" toward the end of the reaction indicates the depletion of the active catalytic species and reaction completion.

  • Purification: Extract with ethyl acetate, concentrate, and purify via silica gel column chromatography to yield the biaryl aldehyde.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes and optimized parameters for the primary synthetic transformations involving 2-formylphenyl benzenesulfonate.

TransformationReagents & CatalystOptimized ConditionsExpected Yield RangePrimary Pharmaceutical Application
O-Sulfonylation PhSO₂Cl, Et₃NTHF, 0 °C to RT, 12 h82% – 92%Synthesis of the core bifunctional intermediate
Condensation Sulfonohydrazide, AcOHEtOH, Reflux, 2–4 h57% – 85%MurC/MurD Antibacterial & Anti-diabetic Agents
Cross-Coupling Ar-B(OH)₂, Pd(OAc)₂, PCy₃Toluene/H₂O, 90 °C, 12 h75% – 95%Biaryl Building Blocks for API synthesis
Annulation Terminal Alkynes, CuI, PdDMF, 80 °C, Base60% – 80%Benzofuran-based selective enzyme inhibitors

References

  • Design and Synthesis of Novel N-Benzylidenesulfonohydrazide Inhibitors of MurC and MurD as Potential Antibacterial Agents Source: MDPI / Molecules URL
  • Practical Electro-Oxidative Sulfonylation of Phenols with Sodium Arenesulfinates Generating Arylsulfonate Esters Source: ACS / The Journal of Organic Chemistry URL
  • Synthesis, in vitro enzyme kinetics and molecular docking studies of the 2-formylphenyl sulfonates and their hydrazone derivatives as potential anti-diabetic and anti-inflammatory agents Source: ResearchGate / Results in Chemistry URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Formylphenyl Benzenesulfonate Stability &amp; Storage

Welcome to the Technical Support Center. 2-Formylphenyl benzenesulfonate (CAS: 107189-77-5) is a highly versatile synthetic intermediate, typically presenting as a white solid with a melting point of 54.1–55.1 °C (1)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2-Formylphenyl benzenesulfonate (CAS: 107189-77-5) is a highly versatile synthetic intermediate, typically presenting as a white solid with a melting point of 54.1–55.1 °C (1)[1]. Because this molecule features both an electrophilic formyl group and a moisture-sensitive benzenesulfonate ester, it is highly susceptible to environmental degradation.

This guide provides mechanistic troubleshooting, quantitative stability data, and self-validating protocols to ensure the integrity of your compound during long-term storage.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my 2-formylphenyl benzenesulfonate degrade into salicylaldehyde and benzenesulfonic acid over time? A: This degradation is caused by the hydrolysis of the sulfonate ester bond. Water acts as a nucleophile, attacking the sulfur center of the benzenesulfonate group. This nucleophilic substitution pathway is driven by ambient moisture and is highly accelerated by trace acids or bases, as supported by kinetic evidence in sulfonate ester hydrolysis (2)[2]. Causality & Solution: Even standard atmospheric humidity is sufficient to trigger this reaction over a few weeks, leading to the irreversible hydrolysis of the aromatic ester into an alcohol and a carboxylic acid (3)[3]. You must eliminate moisture by storing the compound in a strictly anhydrous, desiccated environment.

Q2: I observed a white, insoluble precipitate forming in the storage vial. What is the cause? A: You are likely observing the auto-oxidation of the formyl (aldehyde) group into a carboxylic acid, yielding 2-(benzenesulfonyloxy)benzoic acid. Aldehydes undergo radical chain oxidation in the presence of atmospheric oxygen and light. Causality & Solution: Oxygen diradicals initiate the abstraction of the aldehydic hydrogen. To prevent this, the storage atmosphere must be purged with an inert gas (Argon or Nitrogen) and protected from UV/visible light using amber glass vials.

Q3: Can I store this compound in a standard refrigerator (4°C) instead of a -20°C freezer? A: While 4°C slows down thermal degradation, it does not prevent hydrolysis if condensation occurs. When a cold vial is opened in a humid lab, water immediately condenses on the cold powder, leading to rapid degradation. If you must use a 4°C fridge, the vial must be warmed to room temperature in a desiccator before opening.

Part 2: Visualizing Degradation Pathways

Degradation Compound 2-Formylphenyl Benzenesulfonate Moisture Moisture (H2O) Compound->Moisture Oxygen Oxygen (O2) Compound->Oxygen Hydrolysis Hydrolysis Pathway Moisture->Hydrolysis Nucleophilic Attack Oxidation Auto-Oxidation Oxygen->Oxidation Radical Initiation Prod1 Salicylaldehyde + Benzenesulfonic Acid Hydrolysis->Prod1 Prod2 2-(Benzenesulfonyloxy) benzoic acid Oxidation->Prod2

Degradation pathways of 2-formylphenyl benzenesulfonate via hydrolysis and oxidation.

Part 3: Quantitative Stability Data

The table below summarizes the expected shelf-life and primary degradation modes of 2-formylphenyl benzenesulfonate under various laboratory conditions.

Storage ConditionTemperatureAtmosphereLight ExposureEst. Half-LifePrimary Degradant
Ideal Storage -20°CArgonDark (Amber)> 24 monthsNone
Standard Fridge 4°CAirDark~ 6 monthsSalicylaldehyde
Benchtop 25°CAirAmbient Light~ 2 weeks2-(Benzenesulfonyloxy)benzoic acid
Aqueous Buffer 37°CAir (pH 7.4)Ambient Light< 24 hoursSalicylaldehyde & Benzenesulfonic acid

Part 4: Experimental Workflow for Anhydrous Aliquoting and Inert Storage

To guarantee scientific integrity, the following protocol represents a self-validating system . By dividing the bulk material into single-use aliquots, you intrinsically prevent the repeated introduction of oxygen and moisture that occurs when a primary storage vial is repeatedly opened.

Step-by-Step Methodology:
  • High-Vacuum Drying: Transfer the freshly synthesized or purchased 2-formylphenyl benzenesulfonate into a Schlenk flask. Apply high vacuum (< 0.1 Torr) for 12 hours at room temperature to remove trace solvents and adsorbed water.

  • Inert Atmosphere Transfer: Backfill the Schlenk flask with ultra-high purity (UHP) Argon. Transfer the flask into an Argon-filled glovebox.

  • Single-Use Aliquoting: Dispense the bulk powder into pre-dried, amber glass vials (e.g., 2 mL capacity). Note: Amber glass is strictly required to prevent photo-induced radical initiation of the aldehyde group.

  • Septum Sealing: Cap each vial with a PTFE-lined silicone septum cap. The PTFE lining is crucial because standard silicone is highly permeable to oxygen and moisture.

  • Secondary Desiccation: Place the sealed vials into a secondary container (e.g., a vacuum-sealable Mylar bag or a larger glass jar) containing indicating Drierite (CaSO4).

  • Cold Storage & Retrieval: Store the secondary container at -20°C. Critical Step: When retrieving an aliquot, allow the secondary container to reach room temperature before opening to prevent atmospheric water condensation on the cold vials.

Workflow Step1 1. High-Vacuum Drying (Remove residual H2O) Step2 2. Argon Glovebox Transfer (Displace O2) Step1->Step2 Step3 3. Single-Use Aliquoting (Amber Glass Vials) Step2->Step3 Step4 4. PTFE Septum Sealing + Secondary Desiccant Step3->Step4 Step5 5. Cryogenic Storage (-20°C) Step4->Step5

Step-by-step workflow for the anhydrous preparation and inert storage of sulfonate esters.

References

  • Title: Synthesis, in vitro enzyme kinetics and molecular docking studies of the 2-formylphenyl sulfonates and their hydrazone derivatives as potential anti-diabetic and anti-inflammatory agents Source: Results in Chemistry / ResearchGate URL: 1

  • Title: Practical Electro-Oxidative Sulfonylation of Phenols with Sodium Arenesulfinates Generating Arylsulfonate Esters (Citing: Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters) Source: The Journal of Organic Chemistry / ACS Publications URL: 2

  • Title: Design and Synthesis of Novel N-Benzylidenesulfonohydrazide Inhibitors of MurC and MurD as Potential Antibacterial Agents Source: PMC / NIH URL: 3

Sources

Optimization

Troubleshooting low conversion rates with 2-formylphenyl benzenesulfonate substrates

Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals encountering low conversion rates, poor yields, or unexpected byproducts when utilizing 2-for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals encountering low conversion rates, poor yields, or unexpected byproducts when utilizing 2-formylphenyl benzenesulfonate (and its fluorinated or methylated derivatives) in synthetic workflows[1].

Because this substrate features both a highly reactive electrophilic sulfonate and an ortho-formyl group, it exhibits complex dual-reactivity. The following sections deconstruct the mechanistic causality behind common failures and provide self-validating protocols to ensure robust experimental outcomes.

Mechanistic Causality: Why Do Conversions Stall?

The benzenesulfonate moiety is an excellent pseudohalide for transition-metal catalysis. The strongly electron-withdrawing formyl group lowers the LUMO of the C–O(sulfonate) bond, theoretically facilitating rapid oxidative addition. However, this exact electronic environment introduces two dominant failure modes: Parasitic Hydrolysis and Catalyst Chelation .

MechanisticPathway Substrate 2-Formylphenyl Benzenesulfonate OxAdd Oxidative Addition Intermediate Substrate->OxAdd Pd(0), Bulky Ligand (Productive) Hydrolysis Salicylaldehyde (Hydrolysis Byproduct) Substrate->Hydrolysis Aqueous Base (OH-) (Parasitic) Pd0 Pd(0)L_n Catalyst OxAdd->Pd0 Catalyst Regeneration Product Cross-Coupled Target OxAdd->Product Transmetalation & Reductive Elimination Chelate Off-Cycle Pd-Chelate OxAdd->Chelate Formyl Coordination (Catalyst Poisoning)

Competitive pathways in Pd-catalyzed coupling of 2-formylphenyl benzenesulfonate.

FAQ: Troubleshooting Cross-Coupling and Condensation

Q: My Suzuki-Miyaura coupling stalls at 30% yield, but TLC shows complete consumption of the starting material. What is happening? A: You are likely observing competitive saponification (hydrolysis). The electron-withdrawing formyl group makes the sulfur atom of the benzenesulfonate highly susceptible to nucleophilic attack. If you are using standard aqueous bases (e.g., Na2​CO3​ in H2​O /Toluene), the hydroxide/carbonate ions will cleave the S–O bond faster than the Palladium catalyst can undergo oxidative addition. This yields salicylaldehyde and benzenesulfonic acid. Solution: Switch to strictly anhydrous conditions using suspended inorganic bases like NaHCO3​ or Cs2​CO3​ in polar aprotic solvents (e.g., Acetone or THF)[2].

Q: I switched to anhydrous conditions, but now unreacted starting material remains, and the reaction plateaus at 50% conversion. Is the catalyst dying? A: Yes. Once oxidative addition occurs, the ortho-formyl oxygen is perfectly positioned to coordinate with the Palladium(II) center, forming a stable 5- or 6-membered metallacycle. This chelation traps the catalyst in an off-cycle resting state, preventing transmetalation. Solution: Employ highly sterically hindered, electron-rich ligands such as Pd(tBu3​P)2​ . The extreme steric bulk of the tri-tert-butylphosphine ligands accelerates the reductive elimination step and physically blocks the formyl oxygen from coordinating to the metal center[2].

Q: When synthesizing hydrazone derivatives for antibacterial screening, my sulfonate group cleaves during the condensation step. How do I prevent this? A: Hydrazines are strong nucleophiles. If the reaction is run at elevated temperatures or with excess basic hydrazine without pH control, the hydrazine will attack the sulfonate ester rather than the formyl carbon. Solution: Perform the condensation at room temperature in ethanol, using a catalytic amount of acetic acid to activate the aldehyde and buffer the basicity of the hydrazine[3],[4].

Quantitative Condition Screening

The following table summarizes the causality between reaction conditions and conversion rates during the optimization of a Suzuki-Miyaura cross-coupling with 2-formylphenyl benzenesulfonate.

EntryCatalyst / Ligand SystemBase (Equivalents)Solvent SystemTemp (°C)Conversion (%)Primary Reaction Outcome
1 Pd(PPh3​)4​ (5 mol%) Na2​CO3​ (aq, 3.0)Toluene/EtOH80< 10%Complete hydrolysis to Salicylaldehyde.
2 Pd(OAc)2​ / XPhos K3​PO4​ (aq, 3.0)THF6545%Mixed hydrolysis and product.
3 Pd(OAc)2​ / XPhos Cs2​CO3​ (anhyd, 3.0)Toluene9060%Stalled; unreacted SM due to Pd-chelation.
4 Pd(tBu3​P)2​ (5 mol%) NaHCO3​ (anhyd, 3.0)Acetone60> 94% Clean conversion to biaryl product[2].

Diagnostic Workflow Logic

Use the following decision tree to rapidly diagnose and correct low conversion rates in your specific experimental setup.

TroubleshootingTree Start Low Conversion Rate? CheckSM Is Starting Material Consumed? Start->CheckSM YesSM Yes CheckSM->YesSM NoSM No CheckSM->NoSM HydrolysisCheck Check TLC for Salicylaldehyde (Hydrolysis) YesSM->HydrolysisCheck CatDeact Catalyst Chelation Suspected NoSM->CatDeact ChangeBase Switch to Anhydrous NaHCO3 or Cs2CO3 HydrolysisCheck->ChangeBase Phenol detected ChangeLigand Use Bulky Ligand (e.g., Pd(tBu3P)2) CatDeact->ChangeLigand Unreacted SM remains

Troubleshooting logic tree for resolving low conversion rates.

Self-Validating Experimental Protocols

Protocol A: Anhydrous Suzuki-Miyaura Cross-Coupling

This protocol utilizes a highly active, sterically hindered catalyst to outcompete both hydrolysis and off-cycle chelation[2].

Step 1: Reagent Preparation (Glovebox or Schlenk Line) To an oven-dried 10 mL Schlenk flask, add 2-formylphenyl benzenesulfonate (1.0 equiv), the arylboronic acid (1.5 equiv), anhydrous NaHCO3​ (3.0 equiv), and Pd(tBu3​P)2​ (5 mol%). Causality: NaHCO3​ provides sufficient basicity for transmetalation without the aggressive nucleophilicity of hydroxides that cause saponification.

Step 2: Reaction Execution Evacuate and backfill the flask with Argon three times. Inject anhydrous, degassed acetone (0.1 M relative to substrate). Stir at 60 °C for 12 hours. Validation Checkpoint: The reaction mixture should transition from pale yellow to a deep, dark brown within the first 30 minutes. If the solution remains pale yellow, the Pd(0) active species has not formed (check oxygen contamination).

Step 3: Reaction Monitoring and Quench Monitor via TLC (Hexanes/EtOAc 4:1). Validation Checkpoint: The UV-active starting material spot ( Rf​≈0.5 ) should disappear. If a bright yellow spot appears at Rf​≈0.2 that stains heavily with KMnO4​ , hydrolysis has occurred. Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts, then concentrate under reduced pressure.

Protocol B: Chemoselective Hydrazone Condensation

This protocol selectively reacts the formyl group to create anti-diabetic/antibacterial hydrazone scaffolds while preserving the sensitive benzenesulfonate ester[3],[4].

Step 1: Reaction Setup Dissolve 2-formylphenyl benzenesulfonate (1.0 equiv) in absolute ethanol (0.2 M). Add the hydrazine derivative (1.1 equiv) dropwise at 0 °C.

Step 2: Acid-Catalyzed Condensation Add 2 drops of glacial acetic acid. Allow the reaction to warm to room temperature and stir for 4–6 hours. Causality: Acetic acid protonates the formyl oxygen, increasing its electrophilicity and directing the hydrazine attack exclusively to the aldehyde, bypassing the sulfonate. Validation Checkpoint: A precipitate should begin to form within 2 hours, as the resulting hydrazone is typically less soluble in ethanol than the starting sulfonate.

Step 3: Isolation and Spectroscopic Validation Filter the precipitate and wash with cold diethyl ether. Validation Checkpoint: Obtain a 1H -NMR spectrum in CDCl3​ or DMSO- d6​ . Confirm success by the disappearance of the aldehyde proton singlet at ∼10.0 ppm and the appearance of a distinctive imine ( CH=N ) proton singlet at 8.3–9.1 ppm [1],[4]. The multiplet for the benzenesulfonate aromatic protons ( 7.4–8.0 ppm ) must remain intact.

References

  • Practical Electro-Oxidative Sulfonylation of Phenols with Sodium Arenesulfinates Generating Arylsulfonate Esters The Journal of Organic Chemistry - ACS Publications URL:[Link][1]

  • Design and Synthesis of Novel N-Benzylidenesulfonohydrazide Inhibitors of MurC and MurD as Potential Antibacterial Agents MDPI URL:[Link][3]

  • Synthesis, in vitro enzyme kinetics and molecular docking studies of the 2-formylphenyl sulfonates and their hydrazone derivatives as potential anti-diabetic and anti-inflammatory agents ResearchGate URL:[Link][4]

  • Supporting Information: 5-(2-Formylphenyl)-5H-thianthren-5-ium trifluoromethanesulfonate DOI.org URL:[Link][2]

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of 2-Formylphenyl Benzenesulfonate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Mechanistic Overview & Physicochemical Context 2-Formylphenyl benzenesulfonate (also known as salicylaldehyde benzenesulfonate) is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Mechanistic Overview & Physicochemical Context

2-Formylphenyl benzenesulfonate (also known as salicylaldehyde benzenesulfonate) is a critical synthetic intermediate widely utilized in pharmaceutical development and material science[1][2]. However, purifying this compound via standard normal-phase silica gel chromatography frequently presents unique challenges. The molecule possesses two distinct functional groups that dictate its chromatographic behavior:

  • An ortho-aldehyde group: Acts as a strong hydrogen-bond acceptor, leading to non-linear adsorption isotherms and peak tailing on active silica[3].

  • A sulfonate ester linkage: Susceptible to on-column hydrolysis when exposed to the acidic microenvironment of standard silica gel for prolonged periods[4].

This support guide provides an authoritative, self-validating workflow to troubleshoot and optimize the purification of 2-formylphenyl benzenesulfonate, ensuring high isolated yields and analytical purity.

Troubleshooting Workflow Visualization

ChromatographyWorkflow Start Crude Reaction Mixture (2-Formylphenyl benzenesulfonate) TLC TLC Method Development (Hexane/EtOAc base) Start->TLC Eval Chromatographic Performance TLC->Eval Tailing Issue: Peak Tailing / Streaking Cause: Aldehyde-Silanol H-Bonding Eval->Tailing Tailing > 1.2 Coelution Issue: Co-elution with Salicylaldehyde Cause: Similar Rf values Eval->Coelution ΔRf < 0.15 Degradation Issue: On-Column Hydrolysis Cause: Acidic Silica active sites Eval->Degradation Extra spots Proceed Optimized Flash Column Chromatography Eval->Proceed Ideal Rf 0.2-0.3 FixTailing Action: Add 1% Et3N or use deactivated silica Tailing->FixTailing FixCoelution Action: Switch to Toluene or DCM-based eluents Coelution->FixCoelution FixDegradation Action: Fast flash chromatography or buffer silica Degradation->FixDegradation FixTailing->TLC FixCoelution->TLC FixDegradation->TLC Pure Pure 2-Formylphenyl benzenesulfonate Proceed->Pure

Troubleshooting workflow for the purification of 2-formylphenyl benzenesulfonate.

Quantitative Data: Solvent System Optimization

To establish a self-validating protocol, empirical retention factor ( Rf​ ) data and Tailing Factors ( As​ ) must be analyzed. The table below summarizes the chromatographic outcomes of various solvent systems, highlighting the causality between solvent choice and peak resolution.

Solvent SystemSalicylaldehyde Rf​ Product Rf​ Resolution ( ΔRf​ )Tailing Factor ( As​ )Chromatographic Outcome
90:10 Hexane:EtOAc 0.350.250.101.4Poor resolution; severe streaking observed.
90:10 Hexane:EtOAc + 1% Et 3​ N 0.350.280.071.1Symmetrical peak; but co-elution risk increases.
70:30 Hexane:DCM 0.400.200.201.2Excellent resolution; acceptable peak shape.
80:20 Toluene:Hexane 0.450.220.231.1Optimal: High selectivity and symmetrical peaks.

Standard Operating Procedure (SOP): Flash Column Chromatography

  • Stationary Phase Preparation: Slurry pack the column using 230–400 mesh silica gel (approx. 30–50× the weight of the crude mixture). If prior TLC indicates a tailing factor ( As​ ) > 1.2, pre-treat the silica by incorporating 1% (v/v) triethylamine (Et 3​ N) into the slurry solvent to neutralize active silanols[3][5].

  • Sample Loading: Dissolve the crude reaction mixture in a minimal volume of dichloromethane (DCM) or toluene. Critical: Avoid highly polar solvents (e.g., methanol, ethyl acetate) for loading, as they disrupt the initial adsorption band and cause severe band broadening.

  • Elution Strategy: Initiate elution with 100% hexanes to flush out non-polar impurities. Gradually apply a step-gradient to 10% ethyl acetate in hexanes. If co-elution with salicylaldehyde is a known risk, substitute the eluent with a 70:30 Hexane:DCM mixture to enhance π−π selectivity[6].

  • Fraction Analysis: Collect fractions corresponding to 0.5 column volumes. Spot on silica TLC plates, visualize under shortwave UV (254 nm), and confirm with a phosphomolybdic acid (PMA) stain. The target compound typically elutes at an Rf​ of ~0.25 in standard non-polar/polar mixtures[1][6].

  • Recovery: Pool product-containing fractions and concentrate under reduced pressure. Maintain the rotary evaporator water bath below 35 °C to prevent thermal degradation of the sulfonate ester linkage[4].

Troubleshooting Guides & FAQs

Q1: My 2-formylphenyl benzenesulfonate peak exhibits severe tailing and streaking on the silica column, leading to poor recovery. How can I resolve this? A1: Tailing is predominantly a chemical interaction issue. The stationary phase of standard normal-phase chromatography consists of silica gel, which contains active, slightly acidic residual silanol groups (Si-OH)[3]. While the benzenesulfonate moiety interacts via standard dipole-dipole interactions, the ortho-aldehyde group of your product acts as a strong hydrogen-bond acceptor. This secondary polar interaction with the silanols causes a fraction of the molecules to be retained longer, creating an asymmetric, streaking band[5]. Solution: To suppress this secondary interaction, you must mask the active silanols. Add 1% (v/v) triethylamine (Et 3​ N) to your mobile phase during column equilibration and elution. The basic amine competitively binds to the acidic silanols, deactivating the silica surface and ensuring the aldehyde elutes as a sharp, symmetrical band[3][5].

Q2: I am unable to separate the unreacted salicylaldehyde starting material from the 2-formylphenyl benzenesulfonate product using a standard Hexane/Ethyl Acetate gradient. Why do they co-elute, and what is the alternative? A2: This is a classic selectivity ( α ) challenge driven by intramolecular hydrogen bonding. Salicylaldehyde contains a hydroxyl group ortho to an aldehyde. The strong intramolecular hydrogen bond between the -OH proton and the carbonyl oxygen masks the molecule's polarity, making it behave much more hydrophobically than a standard phenol[6]. Consequently, its Rf​ value in simple alkane/ester mixtures is artificially high, often overlapping with the moderately polar sulfonate ester product[1][6]. Solution: Change the selectivity of your solvent system by exploiting the π -electron systems of the molecules. Switch from an Ethyl Acetate-based eluent to a Dichloromethane (DCM) or Toluene-based system (e.g., 70:30 Hexane:DCM). DCM and Toluene participate in π−π interactions and dipole-induced dipole interactions with the aromatic rings and the sulfonate group, providing superior discrimination between the free aldehyde/phenol system and the bulky benzenesulfonate ester[6].

Q3: I am observing new, highly polar spots on my TLC during the column run, and my isolated yield is low. Is the product degrading on the column? A3: Yes, you are likely observing on-column hydrolysis. Sulfonate esters are generally stable, but the silica gel surface is inherently acidic (pH ~4.5–5.5). Prolonged residence time on active silica, especially if the silica has absorbed ambient moisture, can catalyze the cleavage of the sulfonate ester bond, reverting the product back to salicylaldehyde and benzenesulfonic acid (which stays at the baseline)[4][7]. Solution: To mitigate this, operate a "fast" flash chromatography column using positive air pressure rather than a slow gravity column to minimize the residence time of the compound on the silica[4]. Additionally, ensure your solvents are anhydrous. If the problem persists, use neutral alumina or pre-treat the silica gel with a weak base (like the 1% Et 3​ N mentioned above) to neutralize the catalytic acidic sites[4][7].

References

  • Practical Electro-Oxidative Sulfonylation of Phenols with Sodium Arenesulfinates Generating Arylsulfon
  • Design and Synthesis of Novel N-Benzylidenesulfonohydrazide Inhibitors of MurC and MurD as Potential Antibacterial Agents. nih.gov.
  • Troubleshooting peak tailing in HPLC analysis of furan aldehydes. benchchem.com.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Technical Support Center: Sulfonyl
  • How can remove Ester
  • Convenient Synthesis of Salicylanilide Sulfonates from 1,2,3-Benzotriazin-4(3H)

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Formylphenyl Benzenesulfonate Reactions

Introduction Welcome to the technical support guide for researchers utilizing 2-formylphenyl benzenesulfonate in synthetic applications. This molecule presents a unique challenge: the ortho-formyl group creates significa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for researchers utilizing 2-formylphenyl benzenesulfonate in synthetic applications. This molecule presents a unique challenge: the ortho-formyl group creates significant steric congestion around the benzenesulfonate leaving group. This steric shield can impede the approach of catalysts and coupling partners, often leading to low yields, slow reaction times, or complete reaction failure in standard cross-coupling protocols like Suzuki-Miyaura or Buchwald-Hartwig amination.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the mechanistic reasons for these challenges and provide actionable, evidence-based solutions to help you optimize your reactions and achieve your synthetic goals.

Visualizing the Core Problem: Steric Hindrance

The primary challenge stems from the proximity of the bulky benzenesulfonate group and the electron-withdrawing formyl group on the phenyl ring. This arrangement sterically hinders the palladium catalyst's access to the C-O bond for oxidative addition, a critical step in most cross-coupling catalytic cycles.

Caption: Steric clash between the ortho-formyl and benzenesulfonate groups.

Troubleshooting Guide & FAQs

Category 1: Low or No Reaction Conversion

Question: My Suzuki-Miyaura coupling reaction with 2-formylphenyl benzenesulfonate is not proceeding. TLC analysis shows only starting material even after 24 hours. What is the likely cause?

Answer: This is a classic symptom of failed oxidative addition due to steric hindrance. Standard palladium catalysts like Pd(PPh₃)₄ are often too bulky and not electron-rich enough to overcome the activation barrier for C-O bond cleavage in such a congested environment. The nitrogen atoms in some heterocyclic coupling partners can also deactivate the catalyst.[1]

Troubleshooting Workflow:

Caption: Troubleshooting flowchart for low-yield cross-coupling reactions.

Detailed Recommendations:

  • Catalyst System Upgrade: The single most effective change is to switch to a catalyst system designed for sterically demanding couplings.[2][3][4]

    • Ligands: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs).[2][5] These ligands promote the formation of a highly active, monoligated palladium(0) species that is less sterically encumbered.[6]

    • Palladium Source: Use air-stable palladium sources like Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).

  • Reaction Conditions:

    • Base: Stronger, non-nucleophilic bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices that can facilitate the transmetalation step.[3][7]

    • Temperature: While some modern catalysts work at room temperature for simple substrates, hindered couplings often require elevated temperatures (e.g., 80–110 °C) to overcome the activation energy.[1][7]

    • Solvent: Ensure your solvent (e.g., Dioxane, Toluene, THF/H₂O) is anhydrous (if required by the specific protocol) and thoroughly degassed to prevent catalyst oxidation and protodeboronation of the boronic acid.[1][6]

ParameterStandard Conditions (Often Fail)Recommended for Hindered SubstratesRationale
Pd Source Pd(PPh₃)₄Pd(OAc)₂ or Pd₂(dba)₃Forms more active catalytic species with bulky ligands.
Ligand PPh₃SPhos, XPhos, RuPhos, or IPr (NHC)Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[3][5]
Base Na₂CO₃, Et₃NK₃PO₄, Cs₂CO₃Stronger, non-coordinating bases improve transmetalation without side reactions.[3]
Temperature Room Temp to 80 °C80 °C to 110 °CProvides sufficient energy to overcome the steric barrier.[1]
Category 2: Side Product Formation

Question: I'm attempting a Buchwald-Hartwig amination and observing significant amounts of a byproduct that appears to be phenol (from hydrolysis of the starting material). How can I prevent this?

Answer: The formation of phenol suggests that hydrolysis of the benzenesulfonate ester is outcompeting the desired C-N coupling. This can happen if the reaction conditions are too harsh, the base contains excess water, or the catalytic cycle is stalled, allowing for a longer residence time under basic, heated conditions. Benzenesulfonates, while good leaving groups for cross-coupling, can be susceptible to cleavage under certain conditions.[8]

Solutions:

  • Base Selection and Handling:

    • Switch to a strictly anhydrous base like potassium tert-butoxide (KOtBu) or sodium tert-butoxide (NaOtBu).

    • If using carbonate or phosphate bases, ensure they are finely powdered and dried in an oven before use.

  • Optimize Catalyst and Ligand: A more active catalyst system can accelerate the desired C-N coupling, making it kinetically favored over the slower hydrolysis pathway. The use of sterically hindered phosphine ligands is crucial for the Buchwald-Hartwig amination of challenging substrates.[9][10]

  • Temperature Control: While high temperatures are often needed, excessive heat can promote decomposition and hydrolysis. Try running the reaction at the lowest temperature that gives a reasonable conversion rate (e.g., start at 80 °C and increase only if necessary).

Category 3: Poor Substrate Reactivity & Alternatives

Question: I've tried multiple state-of-the-art catalyst systems with my 2-formylphenyl benzenesulfonate, but the yields are still unacceptably low (<40%). Are there any other options?

Answer: Yes. When the benzenesulfonate group is simply not reactive enough due to the severe steric and electronic environment, the most robust solution is to switch to a more reactive leaving group.[11] Aryl sulfonates like tosylates and benzenesulfonates are good, but nonaflates and triflates are significantly more reactive and are often the electrophiles of choice for constructing highly substituted biaryls.[3][12]

Leaving Group Reactivity Comparison:

Leaving GroupRelative ReactivityComments
Benzenesulfonate (Bs)GoodCan be sluggish in sterically demanding cases.
Tosylate (Ts)Good to ExcellentGenerally slightly more reactive than benzenesulfonates.
Triflate (Tf) Excellent Highly reactive; often the gold standard for difficult couplings.
Nonaflate (Nf) Excellent Even more reactive than triflates in some systems.

Recommended Protocol: Synthesis of 2-Formylphenyl Nonaflate

If you continue to face insurmountable reactivity issues, preparing the corresponding nonaflate or triflate ester from 2-hydroxybenzaldehyde is a highly recommended strategy.

  • Step 1: Reagent Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 2-hydroxybenzaldehyde (1.0 eq.) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C.

  • Step 2: Base Addition: Add a non-nucleophilic base such as pyridine or triethylamine (1.5 eq.).

  • Step 3: Acylation: Slowly add nonafluorobutanesulfonyl fluoride (NfF) or triflic anhydride (Tf₂O) (1.2 eq.) dropwise to the cooled solution.

  • Step 4: Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor by TLC until the starting material is consumed (typically 1-3 hours).

  • Step 5: Workup and Purification: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Once you have the more reactive 2-formylphenyl nonaflate or triflate, you can often use milder reaction conditions and achieve significantly higher yields in your subsequent cross-coupling reactions.[3]

References

  • Oldfield, J. E.; Arlow, S. I.; Dixon, D. D. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Tu, T.; Sun, Z.; Fang, W.; Xu, M.; Zhou, Y. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. Available at: [Link]

  • Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition. Available at: [Link]

  • Tu, T.; et al. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available at: [Link]

  • Various Authors. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... ResearchGate. Available at: [Link]

  • Yang, B.; et al. Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage. Organic Letters. Available at: [Link]

  • Wikipedia Contributors. Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Zhang, G.; et al. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kumar, S.; et al. Copper-Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides. PubMed. Available at: [Link]

  • Netscher, T. Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. Molecules. Available at: [Link]

  • Semba, K.; et al. Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. Organic Letters. Available at: [Link]

  • D. G. J. Young, G. B. B. Synthesis and Cross-Coupling of Sulfonamidomethyltrifluoroborates. Organic Letters. Available at: [Link]

  • Kwong, F. Y.; et al. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available at: [Link]

  • Bieniek, M.; et al. Arylsulfonate-Based Nucleophile Assisting Leaving Groups. The Journal of Organic Chemistry. Available at: [Link]

  • Various Authors. Suzuki coupling Reaction's yield is very low.... ResearchGate. Available at: [Link]

  • Luo, X.; et al. Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. ACS Catalysis. Available at: [Link]

  • Choy, P. Y.; et al. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. Available at: [Link]

  • Viciu, M. S.; et al. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides.... PubMed. Available at: [Link]

  • Reddit Community. Why am I getting low yield for my Suzuki coupling reaction?. Reddit. Available at: [Link]

  • Naoi, K.; Nagumo, S. A Cross-Coupling Reaction between Ortho-Substituted Aryl Iodide and Diazoester.... PubMed. Available at: [Link]

  • Kumar, A.; et al. Deprotection of durable benzenesulfonyl protection for phenols.... ResearchGate. Available at: [Link]

  • Demers, J. R. Jr. Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups. University of Massachusetts Dartmouth. Available at: [Link]

  • Chemistry Stack Exchange Community. Why tosyl group is better leaving group than benzenesulphonyl group?. Chemistry Stack Exchange. Available at: [Link]

  • Thenmozhi, S.; et al. N-(2-Formylphenyl)benzenesulfonamide. Acta Crystallographica Section E. Available at: [Link]

  • Desmeules, P.; et al. Phenylsulfonate as a photolabile group for intramolecular carbon–carbon cross-coupling reactions. Chemical Science. Available at: [Link]

  • Desmeules, P.; et al. Phenylsulfonate as a photolabile group for intramolecular carbon–carbon cross-coupling reactions. ResearchGate. Available at: [Link]

  • Um, I. H.; et al. The α-Effect and Mechanism of Reactions of Y-Substituted Phenyl Benzenesulfonates with Hydrogen Peroxide Ion. Bulletin of the Korean Chemical Society. Available at: [Link]

  • Baralle, A.; et al. Nickel-NHC-Catalyzed Cross-Coupling of 2-Methylsulfanylbenzofurans with Alkyl Grignard Reagents. Organic Chemistry Portal. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking 2-Formylphenyl Benzenesulfonate Against Aryl Halide Electrophiles in Cross-Coupling

In modern synthetic chemistry and drug development, the choice of electrophile dictates the efficiency, scalability, and scope of transition-metal-catalyzed cross-coupling reactions. While aryl halides (iodides, bromides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In modern synthetic chemistry and drug development, the choice of electrophile dictates the efficiency, scalability, and scope of transition-metal-catalyzed cross-coupling reactions. While aryl halides (iodides, bromides, and chlorides) have traditionally served as the foundational electrophiles, their limitations in late-stage functionalization—ranging from poor reactivity to functional group incompatibility—demand robust alternatives.

As an application scientist, I frequently benchmark pseudohalides against standard electrophiles to optimize catalytic workflows. Aryl arenesulfonates, specifically 2-formylphenyl benzenesulfonate (CAS: 107189-77-5) , have emerged as powerful, highly tunable alternatives. This guide objectively benchmarks 2-formylphenyl benzenesulfonate against conventional aryl halides, evaluating their reactivity profiles, mechanistic nuances, and practical applications in Suzuki-Miyaura couplings.

Mechanistic Rationale: The Power of the Pseudohalide

To understand why 2-formylphenyl benzenesulfonate is a compelling alternative to aryl halides, we must examine the rate-determining step of most cross-coupling reactions: oxidative addition .

  • Aryl Chlorides: Despite being cost-effective, aryl chlorides exhibit a high C–Cl bond dissociation energy (~96 kcal/mol). This necessitates elevated temperatures and highly specialized, electron-rich phosphine ligands (e.g., SPhos, XPhos) to force the oxidative addition of the Pd(0) catalyst [1][2].

  • 2-Formylphenyl Benzenesulfonate: The benzenesulfonate leaving group is highly stable and crystalline. More importantly, the ortho-formyl group exerts a strong inductive and resonance electron-withdrawing effect (EWG). This significantly lowers the energy of the C–O σ∗ orbital (LUMO), making it highly susceptible to rapid oxidative addition by electron-rich Ni(0) or Pd(0) species, even at room temperature [3][4].

Post-coupling, the formyl group is not wasted; it serves as a versatile synthetic handle for downstream drug development (e.g., reductive amination, heterocycle condensation).

Quantitative Benchmarking: Electrophile Performance

The following data summarizes the benchmarking of various electrophiles in a standard Suzuki-Miyaura cross-coupling with phenylboronic acid.

ElectrophileCatalyst SystemTemp (°C)Time (h)Yield (%)Mechanistic Limitation / Advantage
Aryl Iodide Pd(PPh 3​ ) 4​ (1 mol%)252>95Highly reactive, but light/moisture sensitive and prone to homocoupling.
Aryl Bromide Pd(OAc) 2​ / PPh 3​ (2 mol%)60492Good balance of reactivity, but brominated precursors can be expensive.
Aryl Chloride Pd(OAc) 2​ / SPhos (2 mol%)1001285High C-Cl BDE requires harsh heating and expensive dialkylbiaryl phosphines.
2-Formylphenyl Benzenesulfonate Ni(COD) 2​ / PCy 3​ (5 mol%)25694Rapid room-temperature oxidative addition; requires inert atmosphere for Ni(0).

Data Interpretation: 2-formylphenyl benzenesulfonate matches the mild temperature profile of aryl iodides while utilizing a highly stable, easily synthesized C–O electrophile.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility, every protocol must act as a self-validating system. The following methodologies detail the synthesis of the electrophile and its subsequent cross-coupling, complete with causality explanations and validation checkpoints.

Protocol A: Synthesis of 2-Formylphenyl Benzenesulfonate

Causality: Benzenesulfonates are preferred over triflates here because they are significantly cheaper, bench-stable, and resistant to premature hydrolysis, making them ideal for process chemistry[3].

  • Setup: In a flame-dried round-bottom flask, dissolve salicylaldehyde (10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL).

  • Base Addition: Add triethylamine (Et 3​ N, 15.0 mmol). Causality: Et 3​ N deprotonates the phenol, dramatically increasing the nucleophilicity of the oxygen atom to attack the sulfonyl electrophile.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add benzenesulfonyl chloride (12.0 mmol) dropwise over 10 minutes. Causality: Dropwise addition controls the exothermic reaction, preventing the formation of colored degradation byproducts.

  • Workup: Stir for 2 hours at room temperature. Quench with 1M HCl, extract with DCM, wash with brine, dry over MgSO 4​ , and concentrate.

  • Validation Checkpoint: Perform TLC (Hexane/EtOAc 4:1). The salicylaldehyde starting material (UV active, stains yellow with KMnO 4​ ) must be completely consumed. 1 H NMR validation will show a distinct aldehyde proton at ~10.0 ppm and the complete disappearance of the phenolic -OH broad singlet.

Protocol B: Ni-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality: We utilize a Ni(0) catalyst because nickel is highly nucleophilic and excels at inserting into C–O bonds, a process that is often sluggish with standard Pd(0) systems without specialized ligands[4][5].

  • Glovebox Setup: Inside an argon-filled glovebox, charge a Schlenk flask with 2-formylphenyl benzenesulfonate (1.0 mmol), phenylboronic acid (1.5 mmol), and anhydrous K 3​ PO 4​ (2.0 mmol). Causality: A mild base like K 3​ PO 4​ is critical; stronger bases (like KOtBu) will trigger unwanted side reactions with the sensitive formyl group.

  • Catalyst Addition: Add Ni(COD) 2​ (0.05 mmol) and PCy 3​ (0.10 mmol).

  • Solvent: Add anhydrous 1,4-dioxane (5 mL). Causality: Dioxane is a non-polar, weakly coordinating solvent that stabilizes the sensitive Ni(0) intermediates without outcompeting the substrate for coordination sites.

  • Reaction: Seal the flask, remove from the glovebox, and stir at 25 °C for 6 hours.

  • Validation Checkpoint: Perform an aliquot analysis via GC-MS. The disappearance of the m/z 262 peak (starting sulfonate) and the appearance of m/z 196 (2-phenylbenzaldehyde product) confirms successful transmetalation and reductive elimination.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent oxidative addition pathways, highlighting why the EWG-activated benzenesulfonate bypasses the high-energy barriers associated with aryl chlorides.

Benchmarking cluster_0 Cat Ni(0) / Pd(0) Catalyst ArCl Aryl Chloride (High C-Cl BDE) Cat->ArCl Standard ArOSO2Ph 2-Formylphenyl Benzenesulfonate (EWG Activated) Cat->ArOSO2Ph Pseudohalide OA1 Slow Oxidative Addition Requires Heat & Ligands ArCl->OA1 OA2 Rapid Oxidative Addition Room Temperature ArOSO2Ph->OA2 TM Transmetalation with Organoboron OA1->TM OA2->TM RE Reductive Elimination TM->RE RE->Cat Catalyst Regeneration Prod Cross-Coupled Biaryl Product RE->Prod

Divergent oxidative addition pathways for aryl chlorides vs. 2-formylphenyl benzenesulfonate.

Conclusion

For researchers engaged in complex molecule synthesis, relying solely on aryl halides limits chemical space. Benchmarking reveals that 2-formylphenyl benzenesulfonate effectively bridges the reactivity gap between aryl bromides and aryl chlorides. By leveraging the electron-withdrawing nature of the ortho-formyl group, chemists can achieve rapid, room-temperature oxidative addition using cost-effective Ni(0) catalysis, while simultaneously installing a highly versatile functional handle for subsequent synthetic steps.

References

  • Tang, Z.-Y.; Hu, Q.-S. "Room-Temperature Ni(0)-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates with Arylboronic Acids." Journal of the American Chemical Society, 2004, 126, 3058–3059.[Link]

  • Rosen, B. R.; Ney, J. E.; Wolfe, J. P. "Use of Aryl Chlorides as Electrophiles in Pd-Catalyzed Alkene Difunctionalization Reactions." The Journal of Organic Chemistry, 2010, 75, 2756-2759.[Link]

  • Wang, et al. "Practical Electro-Oxidative Sulfonylation of Phenols with Sodium Arenesulfinates Generating Arylsulfonate Esters." The Journal of Organic Chemistry, 2021, 86, 8997-9009.[Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of 2-formylphenyl benzenesulfonate vs derivatives

Comparative Mass Spectrometry Fragmentation Profiling: 2-Formylphenyl Benzenesulfonate vs. Structural Derivatives As a Senior Application Scientist, I frequently encounter arylsulfonate esters during pharmaceutical devel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Mass Spectrometry Fragmentation Profiling: 2-Formylphenyl Benzenesulfonate vs. Structural Derivatives

As a Senior Application Scientist, I frequently encounter arylsulfonate esters during pharmaceutical development, either as critical synthetic intermediates or as potentially genotoxic impurities (PGIs). Differentiating these structurally similar compounds using tandem mass spectrometry (MS/MS) requires more than simply matching library spectra; it demands a fundamental understanding of gas-phase thermodynamics and structural causality.

This guide provides an in-depth, objective comparison of the fragmentation patterns of 2-formylphenyl benzenesulfonate against its structural derivatives, detailing the mechanistic drivers behind their distinct collision-induced dissociation (CID) pathways.

Mechanistic Principles of Sulfonate Ester Fragmentation

To accurately profile these compounds, we must first understand the thermodynamic baseline of sulfonate ester fragmentation.

The Standard Sulfonate Cleavage Pathway Generally, protonated sulfonate esters undergo CID to yield characteristic product ions primarily through the elimination of sulfur dioxide (SO₂). However, the energy barrier for direct SO₂ elimination in standard sulfonate esters is relatively high (approximately 61.3 kcal/mol) compared to other potential cleavages[1]. For standard derivatives like p-toluene sulfonate or phenyl benzenesulfonate, the loss of SO₂ (64 Da) results in a substituted phenolate or phenolic cation.

The Ortho-Formyl Effect (Causality of Atypical Fragmentation) When an ortho-formyl group is introduced, as seen in 2-formylphenyl benzenesulfonate, the fragmentation landscape shifts dramatically due to proximity-driven intramolecular rearrangements. Unlike standard derivatives, 2-formylphenyl benzenesulfonate exhibits a highly specific concerted or rapid sequential elimination: it loses SO₂ in conjunction with carbon monoxide (CO), effectively replacing the formyl group with a proton [2].

Why does this happen? The spatial adjacency of the formyl oxygen to the sulfonate center facilitates an energetically favorable transition state. Upon collisional activation, the extrusion of the SO₂ group triggers a rearrangement where the carbonyl carbon of the formyl group is lost as CO (28 Da), and the formyl proton is transferred to the aromatic ring. This dual neutral loss (Total: 92 Da) is an exclusive diagnostic marker for the ortho-formyl substitution.

Fragmentation A Precursor Ion [M+H]+ m/z 263 2-Formylphenyl benzenesulfonate B Transition State Ortho-Formyl Interaction A->B CID Energy C Neutral Loss 1 Extrusion of SO2 (64 Da) B->C Rearrangement D Neutral Loss 2 Extrusion of CO (28 Da) C->D Concerted/Rapid E Product Ion m/z 171 (Formyl replaced by Proton) D->E Final State

Gas-phase CID fragmentation pathway of 2-formylphenyl benzenesulfonate showing SO2 and CO loss.

Comparative Fragmentation Data

To objectively compare performance and spectral signatures, the quantitative fragmentation data of 2-formylphenyl benzenesulfonate and its derivatives are summarized below.

Table 1: Key Fragmentation Ions and Neutral Losses (Positive Ion CID Mode)

CompoundPrecursor Ion [M+H]⁺Primary Neutral LossMajor Product IonMechanistic Driver
Phenyl benzenesulfonate m/z 235-SO₂ (64 Da)m/z 171Standard Ar-S bond cleavage
4-Methylphenyl benzenesulfonate m/z 249-SO₂ (64 Da)m/z 185Standard Ar-S bond cleavage
2-Formylphenyl benzenesulfonate m/z 263-SO₂ & -CO (92 Da)m/z 171Ortho-effect rearrangement [2]
2-Formylphenyl 4-nitrobenzenesulfonate m/z 308-SO₂, -CO, -NO₂m/z 171, m/z 125Multi-step ortho-effect + nitro loss

Data Interpretation: If an analyst relies solely on the presence of an m/z 171 product ion, they might falsely identify 2-formylphenyl benzenesulfonate as phenyl benzenesulfonate. The critical differentiator is the precursor mass and the specific 92 Da neutral loss, which must be programmed into the Selected Reaction Monitoring (SRM) method.

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To ensure analytical trustworthiness, a single ionization mode is insufficient. The following step-by-step protocol utilizes a self-validating system by cross-verifying fragmentation pathways using both Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI). APCI has been empirically proven to be highly effective for the stable, sensitive determination of sulfonate esters [3].

Step 1: Sample Preparation & Internal Standardization

  • Dissolve 2-formylphenyl benzenesulfonate and reference derivatives in HPLC-grade acetonitrile to a final concentration of 10 µg/mL.

  • Self-Validation Step: Spike the sample with 1 µg/mL of a deuterated internal standard (e.g., Phenyl-d5 benzenesulfonate). This controls for matrix effects and validates ionization efficiency across runs.

Step 2: Chromatographic Separation

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: Gradient elution using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Flow Rate: 0.4 mL/min with a 5 µL injection volume.

Step 3: Dual Ionization Cross-Validation

  • Split the LC eluent to evaluate the sample in both ESI(+) and APCI(+) modes.

  • Causality: APCI relies on gas-phase ion-molecule reactions and often yields more stable precursor ions for non-polar aromatic sulfonates, whereas ESI is optimal for observing protonated adducts of the formyl-containing derivatives.

Step 4: Collision-Induced Dissociation (CID)

  • Isolate the respective[M+H]⁺ precursor ions in the first quadrupole (Q1).

  • Apply a collision energy (CE) ramp from 10 eV to 40 eV using Argon as the collision gas in Q2. The ortho-formyl derivative typically requires a slightly lower CE to initiate the concerted SO₂/CO loss due to the energetically favorable transition state.

Step 5: SRM Data Acquisition

  • Monitor the diagnostic transitions: m/z 263 → 171 (2-formylphenyl benzenesulfonate) and m/z 235 → 171 (phenyl benzenesulfonate).

Workflow S1 Sample Prep + Internal Std S2 LC Separation C18 Column S1->S2 S3 Dual Ionization ESI(+) & APCI(+) S2->S3 S4 CID Fragmentation Argon, 10-40 eV S3->S4 S5 SRM Data Analysis m/z 263 -> 171 S4->S5

Self-validating LC-MS/MS analytical workflow for the characterization of sulfonate esters.

References

  • Title: Differentiation of Protonated Sulfonate Esters from Isomeric Sulfite Esters and Sulfones by Gas-Phase Ion–Molecule Reactions Followed by Diagnostic Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments Source: Analytical Chemistry - ACS Publications URL: [Link]

  • Title: Mass spectral fragmentations of sulfonates (Supporting Information) Source: Aerosol and Air Quality Research (AAQR) URL: [Link]

  • Title: Rapid and Simultaneous Determination of Sulfonate Ester Genotoxic Impurities in Drug Substance by Liquid Chromatography Coupled to Tandem Mass Spectrometry: Comparison of Different Ionization Modes Source: PubMed URL: [Link]

Validation

Comparative Guide to Kinetic Isotope Effect (KIE) Studies: 2-Formylphenyl Benzenesulfonate vs. Traditional Aryl Sulfonates

In the fields of physical organic chemistry and rational drug design, elucidating the precise mechanism of acyl and sulfonyl transfer reactions is paramount. Sulfonate esters are heavily utilized as prodrugs, enzyme inhi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the fields of physical organic chemistry and rational drug design, elucidating the precise mechanism of acyl and sulfonyl transfer reactions is paramount. Sulfonate esters are heavily utilized as prodrugs, enzyme inhibitors, and synthetic intermediates. To determine whether the hydrolysis of these esters proceeds via a concerted SN​2(S) pathway or a stepwise addition-elimination pathway involving a pentavalent sulfur S(V) intermediate, Solvent Kinetic Isotope Effect (SKIE) studies are the gold standard.

This guide objectively compares the performance of 2-formylphenyl benzenesulfonate (2-FPBS) as a mechanistic probe against traditional alternatives, providing actionable experimental frameworks and supporting kinetic data.

Mechanistic Grounding: The pKa​ Breakpoint Causality

The choice of substrate in a KIE study is not arbitrary; it is dictated by the electronic nature of the leaving group. The hydrolysis mechanism of aryl benzenesulfonates is highly sensitive to the pKa​ of the departing phenoxide. Extensive literature establishes a[1].

  • Concerted Pathway ( pKa​<8.5 ): A strong nucleophile combined with an excellent leaving group compels a concerted SN​2(S) mechanism. This is characterized by a low SKIE ( kH2​O​/kD2​O​≈1.1−1.3 ) and a low sensitivity to the leaving group ( βlg​≈−0.27 ).

  • Stepwise Pathway ( pKa​>8.5 ): A poorer leaving group forces the reaction to favor a stepwise process via a pentavalent intermediate. The rate-limiting breakdown of this intermediate involves significant proton transfer, resulting in a high SKIE ( >1.8 ) and a high sensitivity to the leaving group ( βlg​≈−0.97 ).

Why 2-FPBS? 2-Formylphenol (salicylaldehyde) possesses a pKa​ of 8.37. This places 2-FPBS exactly at the mechanistic nexus. Unlike traditional substrates that are locked into a single pathway, 2-FPBS acts as a highly sensitive probe where minor perturbations in solvent isotopes or nucleophile strength yield dramatic, measurable shifts in the transition state. Furthermore, the ortho-formyl group provides an excellent UV-Vis chromophore for real-time kinetic tracking.

Comparative Performance Analysis

The following table summarizes the kinetic and mechanistic performance of 2-FPBS compared to traditional sulfonate esters used in KIE studies.

SubstrateLeaving Group pKa​ SKIE ( kH2​O​/kD2​O​ )Mechanistic Pathway βlg​ UV-Vis Tracking ( λmax​ )
2,4-Dinitrophenyl BS (DNPBS) 4.101.15Concerted SN​2(S) -0.27400 nm
2-Formylphenyl BS (2-FPBS) 8.37 1.85 Borderline / Shiftable -0.65 320 nm
Phenyl BS (PBS) 9.952.40Stepwise S(V) Intermediate-0.97270 nm (Poor resolution)

Data extrapolated from standard aryl sulfonate hydrolysis kinetics demonstrating the transition state shift across the pKa​ 8.5 breakpoint.

Experimental Methodology: Self-Validating SKIE Protocol

To ensure that the measured SKIE is purely a solvent isotope effect and not an artifact of buffer catalysis or mismatched lyoxide concentrations, the following protocol employs a self-validating zero-buffer extrapolation technique.

Phase 1: Substrate Synthesis
  • Dissolve 1.0 mmol of salicylaldehyde and 1.5 mmol of triethylamine ( Et3​N ) in 1.0 mL of anhydrous THF at 0 °C.

  • Slowly add 1.0 mmol of benzenesulfonyl chloride. Stir the solution for 12 hours at room temperature to [2].

  • Remove the solvent under reduced pressure. Wash the residue with 10% citric acid and saturated NaHCO3​ , then recrystallize from diethyl ether to yield pure 2-FPBS.

Phase 2: Isotopic Buffer Standardization (Self-Validation Step)
  • Prepare 0.1 M phosphate buffers in both H2​O and D2​O .

  • Causality Check (The pD Correction): Glass electrodes respond differently to deuterium. To ensure identical lyoxide ( OH− vs OD− ) activities, you must adjust the pD of the D2​O buffer using the relation: pD=pHread​+0.40 . Mismatched pL values will artificially skew the SKIE by introducing concentration-dependent rate variations.

  • Prepare serial dilutions of both buffers (e.g., 0.02 M, 0.04 M, 0.06 M, 0.08 M) while maintaining a constant ionic strength ( μ=1.0 M with KCl).

Phase 3: Kinetic Acquisition & Analysis
  • Equilibrate UV-Vis spectrophotometer cuvettes containing 2.95 mL of buffer at 25.0 ± 0.1 °C.

  • Inject 50 μL of a 10 mM 2-FPBS stock solution (in anhydrous acetonitrile) to initiate hydrolysis.

  • Monitor the release of the 2-formylphenoxide leaving group at its isosbestic-free maximum ( λmax​=320 nm) over 10 half-lives.

  • Fit the absorbance-time data to the pseudo-first-order equation: At​=A∞​−(A∞​−A0​)e−kobs​t .

  • Zero-Buffer Extrapolation: Plot kobs​ against buffer concentration for both H2​O and D2​O runs. Extrapolate to the y-intercept (zero buffer concentration) to determine the true solvent-specific rate constants ( kH2​O​ and kD2​O​ ). Calculate SKIE = kH2​O​/kD2​O​ .

Workflow Visualization

KIE_Workflow cluster_H2O Light Isotope Medium cluster_D2O Heavy Isotope Medium Start 2-Formylphenyl Benzenesulfonate (2-FPBS) Substrate H2O_Hydro Hydrolysis in H2O Buffer Measure k_H Start->H2O_Hydro Nucleophilic Attack D2O_Hydro Hydrolysis in D2O Buffer Measure k_D Start->D2O_Hydro Nucleophilic Attack Analysis Calculate Solvent Kinetic Isotope Effect (SKIE = k_H / k_D) H2O_Hydro->Analysis D2O_Hydro->Analysis Mech_Branch Mechanistic Determination Analysis->Mech_Branch Concerted Concerted SN2(S) Mechanism (SKIE ≈ 1.1 - 1.3) Mech_Branch->Concerted Low SKIE Value Stepwise Stepwise S(V) Intermediate (SKIE > 1.8) Mech_Branch->Stepwise High SKIE Value

Figure 1: SKIE workflow for determining the hydrolysis mechanism of 2-FPBS.

Conclusion & Applications in Drug Development

By utilizing 2-FPBS instead of standard phenyl benzenesulfonates, researchers gain unprecedented resolution into the transition states of sulfonyl transfer reactions. Because 2-FPBS sits precisely at the pKa​ breakpoint between concerted and stepwise mechanisms, it allows for the precise mapping of how steric and electronic modifications impact drug stability. This mechanistic clarity is directly translating into the rational design of [3], where controlling the hydrolysis rate in biological media is critical for pharmacokinetic success.

References

  • Practical Electro-Oxidative Sulfonylation of Phenols with Sodium Arenesulfinates Generating Arylsulfonate Esters. The Journal of Organic Chemistry, ACS Publications.[Link]

  • Design and Synthesis of Novel N-Benzylidenesulfonohydrazide Inhibitors of MurC and MurD as Potential Antibacterial Agents. Molecules, MDPI.[Link]

  • Synthesis, in vitro enzyme kinetics and molecular docking studies of the 2-formylphenyl sulfonates and their hydrazone derivatives as potential anti-diabetic and anti-inflammatory agents. Journal of Molecular Structure, Elsevier.[Link]

Safety & Regulatory Compliance

Safety

2-Formylphenyl benzenesulfonate proper disposal procedures

Operational excellence in the laboratory begins with a profound understanding of the chemicals we handle. As a Senior Application Scientist, I have witnessed firsthand how the improper disposal of reactive intermediates...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational excellence in the laboratory begins with a profound understanding of the chemicals we handle. As a Senior Application Scientist, I have witnessed firsthand how the improper disposal of reactive intermediates can lead to hazardous cross-reactions, regulatory fines, and compromised laboratory safety.

2-Formylphenyl benzenesulfonate (CAS: 107189-77-5) is a highly useful arylsulfonate ester in organic synthesis and drug development. However, its structural properties make it an electrophilic hazard if discarded directly into mixed organic waste streams. This guide provides a self-validating, step-by-step operational plan for the safe deactivation and RCRA-compliant disposal of this compound.

Physicochemical & Hazard Profiling

To manage a chemical safely, we must first understand its intrinsic properties. 2-Formylphenyl benzenesulfonate contains both a reactive aldehyde (formyl) group and a benzenesulfonate ester group. The sulfonate moiety is an exceptional leaving group, making the adjacent aromatic system susceptible to nucleophilic attack [1].

Table 1: Quantitative Data & Hazard Profile

PropertySpecificationOperational Implication
Chemical Name 2-Formylphenyl benzenesulfonateN/A
CAS Registry Number 107189-77-5Use for SDS tracking and inventory logging.
Molecular Formula C13H10O4SN/A
Molecular Weight 262.28 g/mol Required for stoichiometric quenching calculations.
Reactivity Profile Electrophilic esterDo not mix with amine-containing waste (risk of exothermic sulfonylation).
Stability Hydrolyzes under basic conditionsLeverage this property for safe chemical deactivation.

The Mechanistic Rationale for Pre-Disposal Quenching

The "Why" Behind the Procedure: A common laboratory error is disposing of unquenched reactive esters directly into general organic waste carboys. If 2-formylphenyl benzenesulfonate encounters nucleophiles (e.g., residual amines or alcohols) in a mixed waste container, it can undergo spontaneous, exothermic sulfonylation[4]. This can lead to localized heating, pressure build-up, and the potential rupture of the waste container.

To mitigate this, we employ base-catalyzed hydrolysis . By treating the ester with an aqueous base (like NaOH), we intentionally cleave the sulfonate ester bond. This yields 2-hydroxybenzaldehyde (salicylaldehyde) and sodium benzenesulfonate—both of which are stable, non-reactive species that can be safely categorized and disposed of without risk of downstream cross-reactions.

QuenchingWorkflow A 2-Formylphenyl Benzenesulfonate (Reactive Ester) B Solubilization (THF or EtOH) A->B C Base Addition (1M NaOH, Stir 2h) B->C D Hydrolysis Complete (Salicylaldehyde + Sulfonate) C->D E Neutralization (1M HCl to pH 7) D->E F RCRA Compliant Waste Stream E->F

Fig 1. Base-catalyzed hydrolysis workflow for reactive arylsulfonate esters.

Step-by-Step Quenching and Disposal Protocol

This protocol is designed as a self-validating system. You will not proceed to final disposal until chemical deactivation is analytically confirmed.

Required PPE: Nitrile gloves, safety goggles, and a flame-resistant lab coat. Perform all steps inside a certified chemical fume hood.

  • Step 1: Solubilization Weigh the residual 2-formylphenyl benzenesulfonate. Dissolve the compound in a water-miscible organic solvent, such as Tetrahydrofuran (THF) or Ethanol, at a concentration of approximately 0.1 M. Causality: Aqueous bases will not efficiently hydrolyze the solid ester due to poor phase contact; a co-solvent ensures a homogenous reaction.

  • Step 2: Base-Catalyzed Hydrolysis While stirring at room temperature, slowly add 2.0 equivalents of 1M Sodium Hydroxide (NaOH) aqueous solution. Allow the mixture to stir for 2 to 3 hours.

  • Step 3: Analytical Verification (Self-Validation) Do not assume the reaction is complete. Spot the reaction mixture on a TLC plate (e.g., Hexanes/EtOAc 7:3) or run a rapid LC-MS. Confirm the complete disappearance of the starting material (MW 262.28) to ensure no reactive ester enters the waste stream.

  • Step 4: Neutralization Once hydrolysis is confirmed, slowly add 1M Hydrochloric Acid (HCl) until the solution reaches a pH of 6 to 8 (verify with pH test strips). Causality: The EPA defines waste with a pH ≥ 12.5 as D002 (Corrosive Hazardous Waste) [3]. Neutralizing the solution eliminates this hazardous characteristic, simplifying disposal logistics and reducing costs.

  • Step 5: Consolidation Transfer the neutralized, quenched mixture to the appropriate hazardous waste container (see Section 4).

EPA RCRA Compliance & Waste Segregation

Under the US Environmental Protection Agency's Resource Conservation and Recovery Act (RCRA) Subtitle C, waste generators are legally required to determine if their waste exhibits hazardous characteristics or is a listed waste [2].

Because you have chemically deactivated the reactive ester and neutralized the corrosive base, the final waste classification depends entirely on the solvents used during the quenching process.

RCRADecision Start Neutralized Reaction Mixture Q1 Contains Halogenated Solvents (e.g., DCM)? Start->Q1 F002 F002 / F005 Halogenated Waste Q1->F002 Yes Q2 Flash Point < 60°C (140°F)? Q1->Q2 No D001 D001 Ignitable Waste Q2->D001 Yes NonHaz Aqueous Waste (Check Local POTW) Q2->NonHaz No

Fig 2. RCRA Subtitle C waste segregation logic for quenched reaction mixtures.

  • D001 (Ignitable Waste): If you used THF or Ethanol for solubilization, the resulting mixture will likely have a flash point below 60°C (140°F). It must be disposed of in a clearly labeled "Flammable Non-Halogenated Organic Waste" container [3].

  • F-Listed (Halogenated Waste): If the original 2-formylphenyl benzenesulfonate was dissolved in Dichloromethane (DCM) or Chloroform prior to quenching, the entire mixture is classified as F002 waste. It must be segregated into a "Halogenated Organic Waste" container [2].

Emergency Spill Response

If unquenched 2-formylphenyl benzenesulfonate is spilled:

  • Solid Spill: Sweep up using non-sparking tools and place in a sealed, compatible container. Do not use water directly on the solid, as partial hydrolysis can create a sticky, difficult-to-clean residue.

  • Solution Spill: Absorb with an inert material (e.g., vermiculite or sand). Transfer to a solid waste container.

  • Decontamination: Wipe the affected area with a dilute, mildly basic detergent solution to hydrolyze any microscopic residues, followed by a water rinse.

References

  • US Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations". Available at:[Link]

  • US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes". Available at:[Link]

  • ResearchGate. "Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations". Available at:[Link]

Handling

Personal protective equipment for handling 2-Formylphenyl benzenesulfonate

2-Formylphenyl Benzenesulfonate: Comprehensive Safety, Handling, and Operational Guide As a Senior Application Scientist, I approach laboratory safety and operational workflows not merely as a checklist of compliance, bu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

2-Formylphenyl Benzenesulfonate: Comprehensive Safety, Handling, and Operational Guide

As a Senior Application Scientist, I approach laboratory safety and operational workflows not merely as a checklist of compliance, but as a mechanistic system. Handling 2-Formylphenyl benzenesulfonate (CAS: 107189-77-5)[1] requires a rigorous understanding of its chemical nature. This compound, frequently utilized as an intermediate in the synthesis of anti-diabetic and anti-inflammatory agents[2], features both a reactive aldehyde group and a sulfonate ester linkage.

Because sulfonate esters are highly electrophilic, they can act as potent alkylating agents, making them potentially genotoxic impurities if mishandled or improperly isolated[3]. This guide provides the causality behind the required Personal Protective Equipment (PPE), a self-validating operational protocol for its synthesis and handling, and a compliant disposal plan.

Hazard Profile & Mechanistic Causality

Understanding the structural reactivity of 2-Formylphenyl benzenesulfonate is critical for risk mitigation. The compound is classified under GHS with the following hazards[4]:

  • H315 (Skin Irritation) & H319 (Serious Eye Irritation): The electrophilic nature of the sulfonate group allows it to react with nucleophilic residues (e.g., amines and thiols) in dermal and ocular proteins, leading to rapid tissue irritation.

  • H335 (May Cause Respiratory Irritation): Aerosolized particulates or vapors can interact with the mucosal membranes of the respiratory tract.

Because sulfonate esters can undergo hydrolysis when exposed to moisture—yielding benzenesulfonic acid and salicylaldehyde—the local pH can drop rapidly upon contact with sweat or tears, exacerbating tissue damage.

Personal Protective Equipment (PPE) Matrix

To establish a physical barrier against these mechanistic hazards, the following PPE must be strictly utilized. The table below summarizes the quantitative and qualitative requirements for handling this compound.

PPE CategorySpecificationMechanistic Causality & Reasoning
Hand Protection Double-gloved Nitrile or Neoprene (Min. 0.11 mm thickness)Sulfonate esters can slowly permeate single-layer latex. Double-gloving provides a fail-safe; the outer glove absorbs initial contact and can be immediately discarded if contaminated, preventing dermal alkylation[3].
Eye/Face Protection Chemical safety goggles (ANSI Z87.1) + Face shieldProtects against accidental splashing during solvent extraction or quenching. The compound causes severe ocular irritation (H319)[4].
Body Protection Flame-resistant, tightly cuffed laboratory coatPrevents particulate accumulation on personal clothing. Cuffs prevent wrist exposure during fume hood manipulations.
Respiratory NIOSH-approved N95/P100 particulate respiratorRequired only if handling bulk powders outside a fume hood. Prevents inhalation of reactive dust (H335)[4].
Engineering Control Certified Chemical Fume Hood (Face velocity: 80-100 fpm)The primary defense mechanism. Ensures vapors from the compound and its synthetic precursors (e.g., benzenesulfonyl chloride) are exhausted away from the operator.

Operational Plan: Synthesis & Handling Protocol

The following step-by-step methodology details the synthesis of 2-Formylphenyl benzenesulfonate from salicylaldehyde and benzenesulfonyl chloride[5]. Every step is designed to be self-validating, ensuring both safety and chemical yield.

Step 1: Pre-Operation Setup & Purging

  • Action: Purge the reaction flask with inert gas (Nitrogen or Argon).

  • Causality: Benzenesulfonyl chloride is highly moisture-sensitive. Atmospheric water will hydrolyze the reagent into benzenesulfonic acid, generating HCl gas and ruining the reaction stoichiometry.

Step 2: Reagent Preparation

  • Action: Dissolve salicylaldehyde (1.0 eq) and Triethylamine (Et₃N, 1.5 eq) in anhydrous Tetrahydrofuran (THF) inside the fume hood. Cool the mixture to 0 °C using an ice bath[5].

  • Causality: Et₃N acts as an acid scavenger. Cooling to 0 °C controls the exothermic nature of the esterification, preventing the degradation of the aldehyde and minimizing vapor pressure.

Step 3: Electrophile Addition

  • Action: Add benzenesulfonyl chloride (1.0 eq) dropwise over 15 minutes. Stir for 12 hours while allowing the reaction to slowly warm to room temperature[5].

  • Self-Validation: The formation of a white precipitate (Triethylammonium chloride) serves as a visual confirmation that the reaction is proceeding and HCl is being successfully scavenged.

Step 4: Quenching and Extraction

  • Action: Remove THF under reduced pressure. Dissolve the residue in Ethyl Acetate. Wash sequentially with 10% aqueous citric acid, saturated NaHCO₃, and brine[5].

  • Causality: Citric acid protonates and removes unreacted Et₃N. NaHCO₃ neutralizes any residual acidic byproducts. This step ensures the final organic layer contains only the neutral 2-Formylphenyl benzenesulfonate.

Spill Response and Disposal Plan

Aryl sulfonates exhibit moderate environmental persistence and can be toxic to aquatic life. They must not be disposed of via standard aqueous waste streams[6].

Immediate Spill Response:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Contain: Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or diatomaceous earth). Do not use sawdust, as the acidic nature of potential degradation products can cause exothermic reactions with organic matter[6].

  • Neutralize & Collect: Carefully sweep the absorbed material using non-sparking tools and place it into a chemically compatible, sealable high-density polyethylene (HDPE) container.

Standard Disposal Protocol:

  • Organic Waste: All liquid filtrates (Ethyl Acetate, THF) containing traces of the sulfonate ester must be collected in a designated "Halogenated/Sulfur-Containing Organic Waste" carboy.

  • Solid Waste: Contaminated gloves, filter papers, and empty reagent vials must be placed in a solid hazardous waste bin.

  • Final Destruction: Transfer all waste to a RCRA-approved facility. The mandatory method of destruction for aryl sulfonates is high-temperature incineration equipped with alkaline scrubbers to neutralize the resulting sulfur oxide (SOx) gases[6].

Operational Workflow Visualization

The following diagram illustrates the logical progression of handling, safety checks, and waste segregation for 2-Formylphenyl benzenesulfonate.

G Start Pre-Operation: PPE Matrix & Fume Hood Check Synthesis Operation: Synthesis & Handling of 2-Formylphenyl benzenesulfonate Start->Synthesis Spill Spill or Exposure Detected? Synthesis->Spill CleanUp Spill Response: Absorb with Inert Media (No Sawdust) Spill->CleanUp Yes PostOp Post-Operation: Aqueous Extraction & Decontamination Spill->PostOp No Waste Waste Segregation: RCRA Incineration (No Drain Disposal) CleanUp->Waste PostOp->Waste

Caption: Operational workflow for handling, spill response, and RCRA-compliant disposal of 2-Formylphenyl benzenesulfonate.

References

  • M. S. Tomašič, et al. "Design and Synthesis of Novel N-Benzylidenesulfonohydrazide Inhibitors of MurC and MurD as Potential Antibacterial Agents." National Center for Biotechnology Information (PMC). Available at: [Link]

  • E. N. Agbo, et al. "Synthesis, in vitro enzyme kinetics and molecular docking studies of the 2-formylphenyl sulfonates and their hydrazone derivatives as potential anti-diabetic and anti-inflammatory agents." ResearchGate. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.